GLS1 Inhibitor-6
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H52N6O3S |
|---|---|
Molecular Weight |
660.9 g/mol |
IUPAC Name |
N-[(1-hexylpiperidin-4-yl)methyl]-3-[2-[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]ethoxymethyl]benzamide |
InChI |
InChI=1S/C37H52N6O3S/c1-2-3-4-8-19-42-20-14-31(15-21-42)27-38-35(45)33-13-9-12-32(25-33)28-46-24-18-29-16-22-43(23-17-29)37-41-40-36(47-37)39-34(44)26-30-10-6-5-7-11-30/h5-7,9-13,25,29,31H,2-4,8,14-24,26-28H2,1H3,(H,38,45)(H,39,40,44) |
InChI Key |
KBMVEWMZBAAPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)COCCC3CCN(CC3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of GLS1 Inhibitor-6 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic adaptations is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[1][2] Glutaminase 1 (GLS1) is the mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate.[2] This process is crucial for replenishing the tricarboxylic acid (TCA) cycle, supporting macromolecular synthesis, and maintaining redox homeostasis.[1][2] GLS1 is frequently overexpressed in a variety of cancers and its inhibition has emerged as a promising therapeutic strategy.[3] This technical guide provides an in-depth overview of the mechanism of action of GLS1 Inhibitor-6, a representative potent and selective allosteric inhibitor of GLS1, in cancer cells.
Core Mechanism of Action: Inhibition of Glutaminolysis
This compound functions as a selective, allosteric inhibitor of the kidney-type glutaminase (GLS1). It binds to a site at the dimer-dimer interface of the GLS1 tetramer, distinct from the active site, trapping the enzyme in an inactive conformation.[4][5] This non-competitive inhibition effectively blocks the conversion of glutamine to glutamate.
The direct consequences of this inhibition are a significant increase in intracellular glutamine levels and a sharp decrease in intracellular glutamate and its downstream metabolites.[6] This metabolic shift disrupts several critical cellular processes that are vital for cancer cell proliferation and survival.
Disruption of the Tricarboxylic Acid (TCA) Cycle
By blocking the production of glutamate, this compound prevents its conversion to the TCA cycle intermediate α-ketoglutarate.[7][8] This severely curtails the anaplerotic flux of glutamine-derived carbons into the TCA cycle, leading to a reduction in the levels of key intermediates such as citrate, fumarate, and malate.[9][10][11] The depletion of these metabolites impairs the cell's bioenergetic and biosynthetic capacities, which are essential for rapidly dividing cancer cells.
Induction of Oxidative Stress and Apoptosis
A critical downstream effect of GLS1 inhibition is the disruption of redox homeostasis. Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that neutralizes reactive oxygen species (ROS).[12][13] By depleting the glutamate pool, this compound leads to a significant reduction in GSH levels.[4][12][13][14] This impairment of the cellular antioxidant capacity results in an accumulation of ROS, leading to oxidative stress, DNA damage, and ultimately, the induction of apoptosis.[4][12]
Impact on Key Signaling Pathways
The metabolic disruption caused by this compound has profound effects on major oncogenic signaling pathways that are often dysregulated in cancer.
The GLS1/c-Myc Positive Feedback Loop
A critical regulatory circuit exists between GLS1 and the oncoprotein c-Myc. c-Myc, a transcription factor frequently overexpressed in cancer, directly upregulates the expression of GLS1 to fuel glutamine metabolism.[15][16][17][18] Intriguingly, treatment with this compound has been shown to decrease the stability of the c-Myc protein, leading to its degradation.[15][17] This creates a positive feedback loop where GLS1 inhibition not only blocks glutaminolysis but also suppresses a key driver of oncogenesis. The disruption of this loop represents a powerful anti-cancer mechanism.[15][17]
Crosstalk with the mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is often elevated in cancer.[1][19] mTORC1 signaling promotes glutamine uptake and metabolism.[7][20][21] Specifically, mTORC1 can increase GLS1 levels through the S6K1-dependent regulation of c-Myc translation.[21] By inhibiting GLS1, this compound disrupts a key metabolic output of the mTORC1 pathway, thereby counteracting its growth-promoting signals.
Quantitative Data on the Efficacy of this compound
The anti-proliferative effects of GLS1 inhibitors have been quantified across a range of cancer cell lines. The following tables summarize representative data for potent GLS1 inhibitors like CB-839, which serves as a surrogate for this compound.
Table 1: In Vitro Anti-proliferative Activity (IC50) of GLS1 Inhibitors
| Cell Line | Cancer Type | GLS1 Inhibitor | IC50 Value | Reference |
| HCC1806 | Triple-Negative Breast Cancer | CB-839 | 20-55 nM | [22] |
| MDA-MB-231 | Triple-Negative Breast Cancer | CB-839 | 20-55 nM | [22] |
| Multiple Hematological Malignancy Cell Lines | Multiple Myeloma, Acute Leukemia, DLBCL | CB-839 | 2-72 nM | [10] |
| PC-3 | Prostate Cancer | CB-839 | < 0.1 µM | [23] |
| LNCaP (P0) | Prostate Cancer | CB-839 | 1 µM | [23] |
| LNCaP-CRPC (P1) | Prostate Cancer | CB-839 | 2 µM | [23] |
| A549 | Lung Cancer | BPTES | 1.0 µM | [24] |
| H460 | Lung Cancer | BPTES | 4.2 µM | [24] |
Table 2: Effect of GLS1 Inhibition on Intracellular Metabolite Levels
| Cell Line | Cancer Type | Treatment | Glutamine | Glutamate | α-Ketoglutarate | Malate | Fumarate | Glutathione (GSH) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | 1 µM CB-839 (4h) | Increased | Decreased | Decreased | Decreased | Decreased | - | [9] |
| T47D | ER+ Breast Cancer | 1 µM CB-839 (4h) | No significant change | No significant change | No significant change | No significant change | No significant change | - | [9] |
| HG-3 | Chronic Lymphocytic Leukemia | CB-839 (72h) | - | Decreased by 86% | - | - | - | Decreased | [10] |
| MEC-1 | Chronic Lymphocytic Leukemia | CB-839 (72h) | - | Decreased by 48% | - | - | - | Decreased | [10] |
| LM3 | Hepatocellular Carcinoma | 20 µM Compound 968 | - | - | - | - | - | Decreased GSH/GSSG ratio | [13] |
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathways
Caption: Mechanism of this compound in Cancer Cells.
Experimental Workflows
Caption: Common experimental workflows for studying GLS1 inhibitors.
Detailed Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[25]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and medium-only blanks.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[26]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression (four-parameter dose-response curve) to calculate the IC50 value.[9]
Western Blot Analysis of Protein Expression
This protocol is used to assess the effect of this compound on the expression levels of specific proteins, such as c-Myc.
Materials:
-
Cancer cells treated with this compound and control cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[27]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[28]
-
Primary antibody (e.g., anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Place the culture dish on ice, wash cells with ice-cold PBS, and then lyse them by adding ice-cold RIPA buffer.[27]
-
Protein Quantification: Clear the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.[27] Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Dilute protein samples to the same concentration in Laemmli buffer, heat at 95°C for 5 minutes, and load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[28]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[29]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[29]
-
Detection: Wash the membrane again as in step 7. Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation
-
This compound formulation for oral or intraperitoneal administration
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously or orthotopically inject a specific number of cells (e.g., 1 x 10^6) into the mice.[30]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., daily by oral gavage) or vehicle control. Monitor the body weight of the mice regularly as a measure of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²) / 2).
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the metabolic vulnerability of glutamine-addicted cancer cells. Its mechanism of action is centered on the potent and selective inhibition of GLS1, leading to a cascade of events including the shutdown of glutamine-fueled TCA cycle anaplerosis and the induction of significant oxidative stress. Furthermore, its ability to disrupt the GLS1/c-Myc oncogenic feedback loop provides an additional layer of anti-cancer activity. The robust preclinical data, including potent anti-proliferative effects across various cancer types and demonstrable in vivo efficacy, underscore the therapeutic potential of targeting GLS1 in oncology. Further research and clinical development are warranted to fully realize the benefits of this therapeutic approach for patients.
References
- 1. Glutamine Metabolism and the PI3K/mTOR Pathway | Joshua B. Rubin Lab | Washington University in St. Louis [rubinlab.wustl.edu]
- 2. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic strategies impacting cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the MYC-regulated glutaminase metabolic axis is an effective synthetic lethal approach for treating chemoresistant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ascopubs.org [ascopubs.org]
- 24. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. bio-rad.com [bio-rad.com]
- 28. protocols.io [protocols.io]
- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 30. researchgate.net [researchgate.net]
Discovery and Synthesis of Novel GLS1 Inhibitor Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Glutaminase 1 (GLS1) inhibitors, with a focus on 1,3,4-thiadiazole-based analogs as a prominent and promising class of compounds. Cancer cells often exhibit a heightened dependence on glutamine metabolism, making GLS1, a key enzyme in this pathway, an attractive target for therapeutic intervention.[1][2] This guide details the experimental protocols for synthesizing these novel inhibitors and for assessing their biological activity, presents key quantitative data for structure-activity relationship (SAR) analysis, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of a series of novel 1,3,4-thiadiazole-based GLS1 inhibitors against the GAC isoform of the enzyme and their anti-proliferative effects on the A549 cancer cell line.[3] For comparison, data for known GLS1 inhibitors are also included.[3][4][5]
Table 1: In Vitro GLS1 (GAC Isoform) Inhibition
| Compound ID | Structure/Modification | GLS1 IC50 (µM) |
| Known Inhibitors | ||
| BPTES | Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide | 0.1 - 3.3[4] |
| CB-839 (Telaglenastat) | N-(5-(4-(6-((2-(3-(trifluoromethoxy)phenyl)acetamido)methyl)pyridin-3-yl)phenyl)-1,3,4-thiadiazol-2-yl)pivalamide | 0.023 (mouse kidney)[6] |
| Compound 968 | 5-(3-Bromo-4-(dimethylamino)phenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one | ~5[4] |
| Novel 1,3,4-Thiadiazole Analogs | ||
| Analog 5 | Benzyl wing | > 50[3] |
| Analog 6 | Pyridylmethyl wing | 1.2[3] |
| Analog 7 | Trifluoromethoxybenzyl wing | 0.038[3] |
| IPN60090 (Compound 27) | Optimized novel scaffold | 0.004[3] |
Table 2: Anti-proliferative Activity in A549 Cells
| Compound ID | A549 Cell Viability IC50 (µM) |
| Known Inhibitors | |
| BPTES | 0.25[3] |
| CB-839 (Telaglenastat) | 0.019[3] |
| Novel 1,3,4-Thiadiazole Analogs | |
| Analog 5 | > 50[3] |
| Analog 6 | 1.8[3] |
| Analog 7 | 0.025[3] |
| IPN60090 (Compound 27) | 0.005[3] |
Experimental Protocols
General Synthesis Protocol for 1,3,4-Thiadiazole Analogs
The synthesis of novel 1,3,4-thiadiazole-based GLS1 inhibitors can be achieved through a multi-step process. A general protocol is outlined below, based on established synthetic routes.[7][8][9]
Step 1: Synthesis of Thiosemicarbazide Intermediate A substituted phenyl isothiocyanate is reacted with hydrazine hydrate in a suitable solvent like ethanol at room temperature to yield the corresponding thiosemicarbazide.[7]
Step 2: Cyclization to form the 1,3,4-Thiadiazole Core The thiosemicarbazide intermediate is then cyclized. This can be achieved by reacting it with an appropriate carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid, with heating.[7][10]
Step 3: Functionalization of the 1,3,4-Thiadiazole Core The core structure can be further modified. For instance, a 2-amino-5-substituted-1,3,4-thiadiazole can be reacted with various aldehydes to form Schiff bases, or with chloroacetylated compounds to introduce different side chains.[7]
Purification and Characterization: All synthesized compounds should be purified using techniques such as recrystallization or column chromatography. The structure and purity of the final compounds must be confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
GLS1 Enzymatic Assay
The inhibitory activity of the synthesized analogs against GLS1 can be determined using a coupled-enzyme assay.
Principle: This assay measures the production of glutamate, the product of the GLS1-catalyzed reaction. Glutamate is then used as a substrate by glutamate dehydrogenase (GDH), which in the presence of NAD+, produces α-ketoglutarate and NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
Protocol:
-
Prepare a reaction mixture containing Tris buffer (pH 8.6), EDTA, and glutamine.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding a purified recombinant human GLS1 (GAC isoform).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the GLS1 reaction by adding hydrochloric acid.
-
To measure the glutamate produced, add a second reaction mixture containing NAD+ and glutamate dehydrogenase.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
The anti-proliferative effects of the GLS1 inhibitor analogs on cancer cell lines are commonly assessed using a cell viability assay, such as the MTT or SRB assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Visualization of Pathways and Workflows
GLS1 Signaling Pathway in Cancer Metabolism
The following diagram illustrates the central role of GLS1 in cancer cell metabolism and the consequences of its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
The Impact of GLS1 Inhibition on the Tumor Microenvironment and Immune Cell Function: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a profound dependence on glutamine. Glutaminase 1 (GLS1), the enzyme that catalyzes the initial step in glutamine catabolism, has emerged as a critical therapeutic target. Inhibition of GLS1 not only directly impacts tumor cell proliferation and survival but also significantly modulates the tumor microenvironment (TME), creating a more favorable landscape for anti-tumor immunity. This technical guide provides an in-depth analysis of the effects of GLS1 inhibitors, with a focus on the well-characterized compound Telaglenastat (CB-839), on the intricate interplay between tumor cells and immune effectors. We present key preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways to equip researchers and drug development professionals with a comprehensive understanding of this promising therapeutic strategy.
Introduction: Targeting Glutamine Metabolism in Oncology
Cancer cells rewire their metabolic pathways to sustain rapid growth and proliferation.[1][2] One such adaptation is an increased reliance on glutamine, which serves as a key source of carbon and nitrogen for the synthesis of biomass and the maintenance of redox homeostasis.[3] The conversion of glutamine to glutamate, catalyzed by glutaminase (GLS), is the rate-limiting step in glutaminolysis.[4] Two isoforms of GLS exist, with GLS1 being ubiquitously expressed and frequently overexpressed in a variety of cancers, correlating with poor prognosis.[4][5] Consequently, selective inhibition of GLS1 has become an attractive therapeutic avenue.
This guide focuses on the effects of a representative potent GLS1 inhibitor, Telaglenastat (CB-839), referred to herein as a representative "GLS1 Inhibitor," on the TME and its constituent immune cells. Telaglenastat is an orally bioavailable, selective, and reversible inhibitor of GLS1.[6][7] By blocking the conversion of glutamine to glutamate, GLS1 inhibitors induce a metabolic crisis in tumor cells, leading to decreased proliferation and increased apoptosis.[8][9] Beyond these direct anti-tumor effects, a growing body of evidence indicates that GLS1 inhibition can reshape the immune landscape within the TME, transforming it from an immunosuppressive to an immune-permissive state.[10][11]
Effects of GLS1 Inhibition on the Tumor Microenvironment
The TME is a complex ecosystem of cancer cells, stromal cells, and immune cells that collectively influence tumor progression and response to therapy. GLS1 inhibition instigates a cascade of changes within this environment, primarily by altering the metabolic competition between tumor and immune cells and by directly modulating immune cell function.
Impact on Tumor Cells
GLS1 inhibition in tumor cells leads to a depletion of intracellular glutamate and downstream metabolites of the tricarboxylic acid (TCA) cycle.[12] This metabolic disruption results in:
-
Reduced Proliferation: Deprivation of essential building blocks for nucleotide, amino acid, and lipid synthesis hampers the rapid proliferation of cancer cells.[3]
-
Increased Oxidative Stress: The synthesis of glutathione (GSH), a major cellular antioxidant, is dependent on glutamate. GLS1 inhibition reduces GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[9]
-
Sensitization to Immunotherapy: By altering the metabolic state of tumor cells, GLS1 inhibition can render them more susceptible to killing by immune cells. For instance, Telaglenastat has been shown to sensitize melanoma cells to apoptosis induced by tumor-infiltrating lymphocytes (TILs).[8]
Modulation of Immune Cell Function
The metabolic reprogramming induced by GLS1 inhibitors has a profound and often differential impact on various immune cell populations within the TME.
The effect of GLS1 inhibition on T cells is context-dependent. While T cells also utilize glutamine for their activation and proliferation, some studies suggest that GLS1 inhibition can enhance anti-tumor T cell responses.[13] This is attributed to several mechanisms:
-
Enhanced Effector Function: By limiting glutamine availability to tumor cells, GLS1 inhibitors may increase its availability to T cells in the TME, thereby supporting their effector functions.[8][14]
-
Promotion of Th1 and Cytotoxic T Cell Differentiation: Some studies indicate that GLS1 inhibition can promote the differentiation of Th1 and cytotoxic T lymphocytes (CTLs), which are critical for anti-tumor immunity.[10]
-
Synergy with Checkpoint Inhibitors: Preclinical studies have demonstrated that combining GLS1 inhibitors with anti-PD-1 or anti-CTLA-4 antibodies leads to increased infiltration of effector T cells into the tumor and enhanced anti-tumor activity.[15][16]
Conversely, other studies have reported that GLS1 inhibition can impair T cell activation and proliferation, highlighting the need for further investigation into the optimal dosing and scheduling of these agents in combination with immunotherapies.[17]
The TME is often infiltrated by immunosuppressive myeloid cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). GLS1 inhibition has been shown to reprogram these cells towards a more pro-inflammatory and anti-tumoral phenotype.[1][2][9] By targeting glutamine metabolism, GLS1 inhibitors can reduce the generation and recruitment of MDSCs and shift the balance from M2-like (immunosuppressive) to M1-like (pro-inflammatory) macrophages.[11]
Quantitative Data on the Effects of GLS1 Inhibition
The following tables summarize key quantitative data from preclinical studies investigating the effects of the GLS1 inhibitor Telaglenastat (CB-839).
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer | 49 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 26 | [6] |
| PaTu-8988T | Pancreatic Ductal Adenocarcinoma | 1.01 | [6] |
| MPDAC-4 | Pancreatic Ductal Adenocarcinoma | 1.73 | [6] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1000 | [18] |
| Table 1: In Vitro Anti-proliferative Activity of Telaglenastat (CB-839). This table presents the half-maximal inhibitory concentration (IC50) of Telaglenastat in various cancer cell lines. |
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+ T Cell Infiltration | Reference |
| TNBC Patient-Derived Xenograft | Telaglenastat (200 mg/kg, BID) | 61 | Not Reported | [6] |
| Yummer 1.7 Melanoma (syngeneic) | Telaglenastat + anti-PD1 | Significant synergistic effect | Increased | [15] |
| Yummer 1.7 Melanoma (syngeneic) | Telaglenastat + anti-CTLA4 | Significant synergistic effect | Increased | [15] |
| Caki-1 Renal Cell Carcinoma Xenograft | Telaglenastat (200 mg/kg, BID) + Cabozantinib | Significant synergistic effect | Not Reported | [12][19] |
| Table 2: In Vivo Anti-tumor Efficacy of Telaglenastat (CB-839) in Combination Therapies. This table summarizes the in vivo effects of Telaglenastat, alone or in combination with other agents, on tumor growth and immune cell infiltration. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of GLS1 inhibitors on the tumor microenvironment and immune cells.
In Vitro Tumor-Infiltrating Lymphocyte (TIL) Cytotoxicity Assay
This assay assesses the ability of a GLS1 inhibitor to enhance the killing of tumor cells by autologous TILs.
Materials:
-
Patient-derived melanoma cell lines and autologous TILs.[8]
-
RPMI-1640 medium with 10% FBS.
-
GLS1 inhibitor (e.g., Telaglenastat).
-
Antibodies for flow cytometry (e.g., anti-cleaved caspase 3).
-
96-well plates.
Procedure:
-
Seed patient-derived melanoma cells in a 96-well plate.
-
Treat the melanoma cells with the GLS1 inhibitor or vehicle control for 24 hours.
-
Co-culture the pre-treated melanoma cells with their autologous TILs at an appropriate effector-to-target ratio.
-
After a 24-hour co-culture, harvest the cells.
-
Stain the cells with an antibody against cleaved caspase 3 to quantify apoptosis in the tumor cells by flow cytometry.[8]
In Vivo Xenograft Studies and Immune Cell Analysis
This protocol outlines a typical in vivo experiment to evaluate the efficacy of a GLS1 inhibitor in combination with checkpoint blockade.
Materials:
-
Immunocompetent mice (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., Yummer 1.7 melanoma).
-
GLS1 inhibitor (e.g., Telaglenastat) formulated for oral gavage.
-
Checkpoint inhibitor antibodies (e.g., anti-PD1, anti-CTLA4).
-
Calipers for tumor measurement.
-
Reagents for tissue processing and flow cytometry.
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle, GLS1 inhibitor alone, checkpoint inhibitor alone, combination).
-
Administer the GLS1 inhibitor via oral gavage (e.g., 200 mg/kg, twice daily).[8]
-
Administer checkpoint inhibitors via intraperitoneal injection.
-
Monitor tumor volume and mouse weight regularly.
-
At the end of the study, harvest tumors for analysis.
-
Process a portion of the tumor into a single-cell suspension for flow cytometry analysis of tumor-infiltrating immune cells (e.g., CD4+, CD8+, Tregs, MDSCs).
-
Process another portion of the tumor for immunohistochemistry to visualize immune cell infiltration.[8]
Seahorse XF Analyzer Metabolic Assay
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess cellular metabolism.
Materials:
-
Seahorse XF Analyzer and corresponding cell culture microplates.
-
Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate.
-
GLS1 inhibitor.
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A).
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with the GLS1 inhibitor or vehicle control for the desired duration (e.g., 24 hours).
-
Prior to the assay, replace the growth medium with Seahorse XF Base Medium and incubate in a CO2-free incubator.[1]
-
Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol to measure OCR and ECAR.[1]
-
Analyze the data to determine the impact of GLS1 inhibition on mitochondrial respiration and glycolysis.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to GLS1 inhibition.
Glutaminolysis and the Action of GLS1 Inhibitors
Caption: Glutaminolysis pathway and the inhibitory action of a GLS1 inhibitor.
Experimental Workflow for In Vivo Efficacy and Immune Profiling
Caption: Workflow for preclinical evaluation of a GLS1 inhibitor with immunotherapy.
Conclusion and Future Directions
The inhibition of GLS1 represents a multifaceted anti-cancer strategy that extends beyond the direct targeting of tumor cell metabolism. By alleviating the metabolic competition in the TME and directly modulating the function of key immune cell populations, GLS1 inhibitors can foster a more robust and effective anti-tumor immune response. The synergistic effects observed with checkpoint inhibitors in preclinical models are particularly promising and provide a strong rationale for further clinical investigation.
Future research should focus on elucidating the precise molecular mechanisms by which GLS1 inhibition impacts different immune cell subsets, identifying predictive biomarkers to select patients most likely to benefit from this therapeutic approach, and optimizing combination strategies with other immunotherapies and targeted agents. A deeper understanding of the intricate metabolic interplay within the TME will be crucial for harnessing the full therapeutic potential of GLS1 inhibitors in the fight against cancer.
References
- 1. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Metabolic Intervention with a Glutaminase Inhibitor in Real-time by Hyperpolarized Magnetic Resonance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glutamine metabolism: acting on tumoral cells or on tumor microenvironment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting glutaminase in acute myeloid leukemia: metabolic dependency of selected AML subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 16. agilent.com [agilent.com]
- 17. Frontiers | PD-1 Immune Checkpoint Blockade and PSGL-1 Inhibition Synergize to Reinvigorate Exhausted T Cells [frontiersin.org]
- 18. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
Investigating the Signaling Pathways Affected by GLS1 Inhibitor-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the signaling pathways modulated by the inhibition of Glutaminase 1 (GLS1), a critical enzyme in cancer metabolism. The focus is on the core mechanisms affected by GLS1 inhibitors, with "GLS1 Inhibitor-6" serving as a representative agent in this class. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the complex signaling networks involved.
Introduction to GLS1 and Glutamine Metabolism
Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a pivotal step in the metabolic pathway known as glutaminolysis.[1] In many cancer cells, there is an increased reliance on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle, support biosynthesis of nucleotides and amino acids, and maintain redox homeostasis.[1][2] By inhibiting GLS1, researchers can disrupt these processes, leading to reduced tumor growth and survival.[1] GLS1 inhibitors function by binding to the enzyme and blocking its catalytic activity, which results in an accumulation of glutamine and a depletion of glutamate and its downstream metabolites.[1]
Core Signaling Pathways Modulated by GLS1 Inhibition
Inhibition of GLS1 triggers a cascade of effects that extend beyond simple metabolic disruption, impacting several key signaling pathways that are crucial for cancer cell proliferation, growth, and survival.
The c-Myc-GLS1 Positive Feedback Loop
A critical regulatory circuit exists between the oncogenic transcription factor c-Myc and GLS1. c-Myc is known to upregulate the transcription of the GLS1 gene.[3][4] Conversely, the inhibition of GLS1 has been shown to decrease the stability of the c-Myc protein.[3][5] This creates a positive feedback loop where high c-Myc levels drive glutaminolysis, and active glutaminolysis, in turn, sustains high c-Myc levels.
Disruption of this loop by a GLS1 inhibitor leads to a significant reduction in c-Myc protein, thereby suppressing the expression of a wide array of genes involved in cell proliferation and metabolism.[3][5] This reciprocal regulation highlights a key vulnerability in cancer cells that are dependent on this axis.
Downregulation of the PI3K/AKT/mTORC1 Pathway
The mTORC1 (mammalian target of rapamycin complex 1) pathway is a central regulator of cell growth and proliferation, responding to nutrient availability, including amino acids like glutamine.[6][7] Inhibition of GLS1 and the subsequent depletion of intracellular glutamate and α-ketoglutarate lead to the downregulation of mTORC1 signaling.[6][8][9] This effect is often observed through decreased phosphorylation of key mTORC1 downstream targets such as p70S6K and 4E-BP1.[9]
Some studies have also linked GLS1 activity to the upstream PI3K/AKT pathway.[10] In certain cancer types, such as hepatocellular carcinoma, GLS1 knockdown has been shown to reduce the levels of PI3K and phosphorylated AKT (p-AKT), further contributing to the suppression of mTORC1 activity.[10] The deactivation of the mTORC1 pathway upon GLS1 inhibition can also induce autophagy, a cellular recycling process.[6][9]
Modulation of the Hippo-YAP Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in cancer. The transcriptional co-activator YAP is a central effector of this pathway. Emerging evidence suggests a connection between Hippo-YAP signaling and cellular metabolism, including glutaminolysis.[11] In some contexts, YAP can drive the expression of GLS1 and other metabolic enzymes to promote cell growth.[11][12] Conversely, metabolic stress induced by GLS1 inhibition can potentially influence YAP activity, although this is an area of ongoing research.
Quantitative Data on GLS1 Inhibitors
The potency of GLS1 inhibitors can be quantified through various assays. The half-maximal inhibitory concentration (IC50) is a common metric for enzyme inhibition and anti-proliferative activity. The dissociation constant (Kd) provides a measure of the binding affinity of the inhibitor to the GLS1 protein.
| Parameter | Inhibitor | Value | Cell Line/Assay Condition | Reference |
| Enzyme Inhibition | ||||
| IC50 | GLS1 Inhibitor-4 | 11.86 nM | Recombinant GLS1 enzyme assay | [13] |
| Anti-proliferative Activity | ||||
| IC50 | GLS1 Inhibitor-4 | 0.051 µM | HCT116 (Colon Cancer) | [13] |
| IC50 | GLS1 Inhibitor-4 | 0.37 µM | MDA-MB-436 (Breast Cancer) | [13] |
| IC50 | GLS1 Inhibitor-4 | 0.32 µM | CT26 (Colon Carcinoma) | [13] |
| Binding Affinity | ||||
| Kd | GLS1 Inhibitor-4 | 52 nM | GLS1 protein binding assay | [13] |
Note: Data for "GLS1 Inhibitor-4" is presented as a representative example of a potent GLS1 inhibitor.
Experimental Protocols
Western Blot Analysis for Signaling Pathway Proteins
This protocol is designed to assess the phosphorylation status and total protein levels of key components of the mTORC1 and c-Myc pathways following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-436)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-c-Myc, anti-GLS1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 200 nM) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control to ensure equal protein loading.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.
-
For CellTiter-Glo®: Add the reagent directly to the wells.
-
-
Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Extracellular Flux Analysis for Metabolic Profiling
This method measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
This compound
-
Assay medium and calibrant
-
Mitochondrial stress test kit (optional, contains oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Drug Treatment: Treat cells with this compound for a specified duration (e.g., 12 hours).[13]
-
Assay Preparation: Replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator.
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and run the assay protocol to measure basal OCR and ECAR.
-
Data Interpretation: Analyze the data to determine the effect of GLS1 inhibition on cellular metabolism. A decrease in OCR would indicate impaired mitochondrial respiration, a direct consequence of disrupting the TCA cycle.[13]
Conclusion
Inhibitors of GLS1, represented here by this compound, are powerful tools for disrupting the metabolic engine of cancer cells. Their mechanism of action extends beyond the direct inhibition of glutaminolysis, critically impacting pro-survival signaling pathways such as the c-Myc and PI3K/AKT/mTORC1 networks. The data and protocols presented in this guide offer a framework for researchers to investigate and understand the multifaceted effects of GLS1 inhibition, paving the way for the development of novel therapeutic strategies targeting cancer metabolism.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GLS1 promotes lipid metabolism in hepatocellular carcinoma by regulating the PI3K/AKT/mTORC1 signaling pathway through SREBP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integration of Hippo-YAP signaling with metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hedgehog–YAP Signaling Pathway Regulates Glutaminolysis to Control Hepatic Stellate Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
GLS1 Inhibitor-6 induced metabolic reprogramming in tumors
An In-Depth Technical Guide on GLS1 Inhibitor-Induced Metabolic Reprogramming in Tumors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cancer cell proliferation is intrinsically linked to metabolic reprogramming, a hallmark that ensures a steady supply of energy and biosynthetic precursors.[1] One of the most prominent metabolic alterations is the increased dependence on glutamine, a phenomenon termed "glutamine addiction."[2][3] Glutaminase 1 (GLS1), the mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, is a critical node in this reprogrammed network.[1][4] Its inhibition represents a promising therapeutic strategy to starve cancer cells of essential metabolites.[1][5]
This technical guide details the core mechanisms of metabolic reprogramming induced by GLS1 inhibitors in tumors. While the specific compound "GLS1 Inhibitor-6" is not extensively documented in public literature, this document will focus on the well-characterized effects of potent and selective GLS1 inhibitors such as Telaglenastat (CB-839) and IPN60090 (IACS-6274), whose mechanisms of action are representative of this therapeutic class. We will explore the downstream metabolic consequences, cellular adaptation mechanisms, and key experimental methodologies used to study these effects.
Core Mechanism of GLS1 Inhibition
GLS1 is the rate-limiting enzyme in glutaminolysis, hydrolyzing glutamine to glutamate and ammonia.[6] Glutamate is a central metabolite that can be further converted to α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or other transaminases.[2][6] α-KG is a crucial intermediate that enters the tricarboxylic acid (TCA) cycle to support ATP production and the biosynthesis of nucleotides, non-essential amino acids, and the primary cellular antioxidant, glutathione (GSH).[1][2]
GLS1 inhibitors are typically allosteric inhibitors that bind to a site distinct from the active site, locking the enzyme in an inactive conformation and blocking its catalytic activity.[1][5] This blockade leads to a rapid disruption of the glutaminolysis pathway.
Caption: The Glutaminolysis Pathway and the Site of GLS1 Inhibition.
Metabolic Reprogramming and Cellular Consequences
Inhibition of GLS1 triggers a cascade of metabolic changes, forcing tumor cells to adapt or undergo apoptosis.
Primary Effects of GLS1 Inhibition:
-
Depletion of TCA Cycle Intermediates: The reduction in glutamate and α-KG impairs anaplerosis, the process of replenishing TCA cycle intermediates. This hampers mitochondrial respiration and the production of biosynthetic precursors.[7]
-
Redox Imbalance: Glutamate is a direct precursor for glutathione (GSH). GLS1 inhibition leads to GSH depletion, increasing cellular levels of reactive oxygen species (ROS) and inducing oxidative stress.[2]
-
Suppressed Biosynthesis: The lack of nitrogen and carbon skeletons from glutamine metabolism inhibits the synthesis of nucleotides and other non-essential amino acids.[2]
Adaptive and Compensatory Mechanisms: Tumor cells exhibit metabolic plasticity to survive GLS1 inhibition. Understanding these escape routes is critical for developing effective combination therapies.
-
Upregulation of the Glutaminase II (GTK) Pathway: Some tumors, particularly in pancreatic cancer, can compensate by upregulating the glutaminase II pathway, which converts glutamine to glutamate via α-ketoglutaramate, bypassing GLS1.[2][8] This pathway involves the key enzyme glutamine transaminase K (GTK).[2][8]
-
Activation of Stress Response Pathways: The resulting amino acid deprivation stress can activate the GCN2-ATF4 signaling pathway.[9] This can paradoxically increase the expression of amino acid transporters like ASCT2 to enhance glutamine uptake, partially counteracting the inhibitor's effect.[9]
-
Increased Reliance on Other Nutrients: Cells may shift their metabolism to rely more heavily on other nutrients, such as glucose or fatty acids, to fuel the TCA cycle and maintain energy production.[2][5]
Caption: Logical Flow of Metabolic Consequences from GLS1 Inhibition.
Quantitative Data on GLS1 Inhibitors
The efficacy of GLS1 inhibitors has been quantified in numerous preclinical models. The tables below summarize representative data for well-known inhibitors.
Table 1: In Vitro Efficacy of GLS1 Inhibitors in Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 | Citation |
|---|---|---|---|---|
| CB-839 | Ovarian Clear Cell Carcinoma (ARID1A-mutant) | RMG1 | <10 nM (significantly lower than wild-type) | [10] |
| BPTES | Pancreatic Cancer | P198 | Growth inhibition observed | [8] |
| CB-839 + Metformin | Osteosarcoma | MG63.3, 143B | Synergistic reduction in cell growth |[11] |
Table 2: In Vivo Effects of GLS1 Inhibitors on Tumor Growth
| Compound | Tumor Model | Effect | Citation |
|---|---|---|---|
| IPN60090 (IACS-6274) | Advanced Solid Tumors (Phase I Trial) | Stable disease in 17 of 20 evaluable patients | [12] |
| CB-839 | OCCC Patient-Derived Xenograft (ARID1A-mutant) | Suppressed tumor growth | [10] |
| BPTES (nanoparticle) | Pancreatic Ductal Adenocarcinoma (Orthotopic) | Partial tumor reduction | [8] |
| CB-839 + Metformin | Osteosarcoma (Metastatic Model) | Reduction in primary tumor growth and metastasis |[11] |
Table 3: Pharmacodynamic & Metabolic Changes Upon GLS1 Inhibition In Vivo
| Compound | Model / Patient Cohort | Analyte | Change | Citation |
|---|---|---|---|---|
| IPN60090 (IACS-6274) | Advanced Solid Tumor Patients | Glutamate:Glutamine ratio in PBMCs | >82% inhibition at efficacious doses | [12] |
| BPTES (nanoparticle) | Pancreatic Tumors | Glutamate Production | Upregulation via Glutaminase II pathway | [8] |
| CB-839 + Metformin | Osteosarcoma Tumors | Mitochondrial Respiration | Reduced |[11] |
Key Experimental Protocols
Studying the effects of GLS1 inhibitors requires a multi-faceted approach combining cell biology, biochemistry, and in vivo models.
1. Cell Proliferation and Viability Assays
-
Objective: To determine the anti-proliferative effect of the GLS1 inhibitor.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., 143B Osteosarcoma) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]
-
Treatment: Cells are seeded in 96-well plates and treated with a dose range of the GLS1 inhibitor (e.g., CB-839), a combination agent (e.g., metformin), or vehicle control for 24-72 hours.[11]
-
Quantification: Cell viability is assessed using assays such as the MTS assay, which measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product, quantified by absorbance at a specific wavelength (e.g., 490 nm).
-
Analysis: IC50 values are calculated by plotting the percentage of viable cells against the log of the inhibitor concentration.
-
2. Stable Isotope-Resolved Metabolomics (SIRM)
-
Objective: To trace the metabolic fate of glutamine and identify compensatory metabolic pathways.
-
Methodology:
-
In Vivo Model: Patient-derived orthotopic tumor models (e.g., pancreatic cancer) are established in immunodeficient mice.[8]
-
Treatment: Mice receive treatment with the GLS1 inhibitor (e.g., BPTES encapsulated in nanoparticles) or a vehicle control.[8]
-
Isotope Infusion: Following treatment, mice are infused with a stable isotope-labeled nutrient, such as [¹³C₅, ¹⁵N₂]-glutamine, to trace its metabolism in vivo.[8]
-
Sample Collection: Tumors are harvested at specified time points, flash-frozen, and metabolites are extracted.
-
Analysis: Metabolite extracts are analyzed by mass spectrometry (MS) to measure the incorporation of the heavy isotopes into downstream metabolites (e.g., glutamate, α-KG, TCA cycle intermediates).
-
Interpretation: The labeling patterns reveal the activity of different metabolic pathways. A decrease in ¹³C-labeled glutamate and an increase in glutamate produced through an alternative pathway would indicate a compensatory response.[8]
-
Caption: General Experimental Workflow for Evaluating a GLS1 Inhibitor.
3. In Vivo Xenograft/PDX Studies
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamics of the inhibitor in a living organism.
-
Methodology:
-
Model Establishment: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Treatment: Once tumors are established, mice are randomized into treatment groups and administered the GLS1 inhibitor (e.g., via oral gavage) and/or combination agents daily.[6][13]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., with calipers). Animal survival is also monitored.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors and blood samples can be collected to measure target engagement, such as the ratio of glutamate to glutamine, to confirm the inhibitor reached its target and had the intended biological effect.[12]
-
Conclusion and Future Perspectives
Inhibitors of GLS1, such as Telaglenastat and IPN60090, effectively induce metabolic stress in glutamine-addicted tumors by disrupting TCA cycle anaplerosis and redox homeostasis.[4][13] This targeted approach has shown promise in preclinical models and early-phase clinical trials, particularly in biomarker-selected patient populations.[10][12]
However, the metabolic plasticity of cancer cells presents a significant challenge, with tumors often developing resistance by activating compensatory pathways.[2][9] This highlights the critical need for rational combination therapies. Synergistic effects have been observed when combining GLS1 inhibitors with agents targeting other metabolic pathways (e.g., metformin) or other cellular processes like DNA repair (e.g., PARP inhibitors).[2][11] Future research will focus on elucidating further resistance mechanisms, identifying robust predictive biomarkers, and optimizing combination strategies to fully exploit the therapeutic potential of targeting glutamine metabolism in cancer.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 6. Targeting glutaminase1 and synergizing with clinical drugs achieved more promising antitumor activity on multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural and Functional Analysis of the GLS1 Inhibitor-6 Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional analysis of the binding site of Glutaminase 1 (GLS1) Inhibitor-6, a potent and selective inhibitor of the kidney-type glutaminase (GLS1). This document delves into the molecular interactions governing inhibitor binding, the functional consequences of GLS1 inhibition in cancer cells, and detailed protocols for relevant experimental assays.
Introduction to Glutaminase 1 (GLS1) as a Therapeutic Target
Glutaminase 1 is a mitochondrial enzyme that plays a pivotal role in cancer cell metabolism. It catalyzes the hydrolysis of glutamine to glutamate, a key step in glutaminolysis. This process provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, as well as nitrogen for the synthesis of nucleotides and amino acids.[1] Many tumors exhibit a strong dependence on glutamine metabolism for their rapid growth and proliferation, a phenomenon often referred to as "glutamine addiction".[2]
The expression of GLS1 is frequently upregulated in a variety of cancers and is associated with poor prognosis.[3] This dependency on GLS1 makes it an attractive therapeutic target for the development of novel anti-cancer agents. GLS1 inhibitors aim to disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis.[4]
GLS1 Inhibitor-6 (also known as Compound 24y) is an orally active, potent, and selective inhibitor of GLS1 with an IC50 of 68 nM. It demonstrates over 220-fold selectivity for GLS1 compared to its isoform, GLS2. Preclinical studies have shown that this compound exhibits significant anti-tumor activity and induces apoptosis in cancer cells.
Structural Analysis of the GLS1 Inhibitor Binding Site
While a crystal structure of GLS1 in complex with Inhibitor-6 is not publicly available, structural studies of GLS1 with other allosteric inhibitors, such as CB-839 and various macrocyclic compounds, provide significant insights into the inhibitor binding pocket. These inhibitors bind to an allosteric site at the interface of the GLS1 tetramer, rather than the active site where glutamine binds.[3][5] This allosteric inhibition is a key feature that contributes to the high selectivity of these compounds.
The allosteric binding pocket is a druggable pocket formed by the dimerization and tetramerization of GLS1 subunits. Key residues from different subunits contribute to the formation of this pocket, and the binding of inhibitors stabilizes an inactive conformation of the enzyme.[5]
Key Features of the Allosteric Binding Site (inferred from related inhibitor complexes):
-
Hydrophobic Interactions: The pocket is lined with several hydrophobic residues that interact with the aromatic and aliphatic moieties of the inhibitors.
-
Hydrogen Bonding: Specific amino acid residues within the pocket form critical hydrogen bonds with the inhibitor, anchoring it in place.
-
Shape Complementarity: The overall shape and volume of the inhibitor are crucial for a snug fit within the allosteric pocket, contributing to high binding affinity.
The crystal structure of human GLS1 in complex with a macrocyclic inhibitor (PDB ID: 6LOX) reveals a unique binding mode within the allosteric site, providing a scaffold for the rational design of new inhibitors.[5][6] Similarly, the structure with CB-839 (a well-characterized GLS1 inhibitor) further elucidates the key interactions necessary for potent inhibition.[7]
Functional Analysis of GLS1 Inhibition
Inhibition of GLS1 by compounds like Inhibitor-6 has profound effects on cancer cell physiology, primarily through the disruption of glutamine metabolism.
Key Functional Consequences of GLS1 Inhibition:
-
Metabolic Reprogramming: GLS1 inhibition leads to a decrease in glutamate and downstream metabolites, impairing the TCA cycle and the production of biosynthetic precursors.[8]
-
Induction of Oxidative Stress: The production of the antioxidant glutathione is dependent on glutamate. By depleting the glutamate pool, GLS1 inhibitors can increase the levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[4]
-
Modulation of Signaling Pathways: GLS1 activity is intertwined with key oncogenic signaling pathways.
-
c-Myc Signaling: A positive feedback loop exists between GLS1 and the oncoprotein c-Myc. c-Myc promotes the transcription of GLS1, while GLS1 activity, in turn, stabilizes c-Myc protein.[9][10][11] Inhibition of GLS1 can, therefore, lead to the destabilization and degradation of c-Myc.[9][10]
-
Wnt/β-catenin Signaling: GLS1 has been implicated in the regulation of cancer stem cell properties through pathways such as the Wnt/β-catenin signaling cascade. Inhibition of GLS1 can suppress the stemness of cancer cells.
-
Quantitative Data on GLS1 Inhibitors
The following tables summarize key quantitative data for this compound and other notable GLS1 inhibitors for comparative purposes.
| Inhibitor | IC50 (nM) | Selectivity (vs. GLS2) | Cell Line | Reference(s) |
| This compound | 68 | >220-fold | Not specified | MedChemExpress, Ace Therapeutics |
| CB-839 | 60 | >1000-fold | Recombinant GAC | [12] |
| Macrocyclic Inhibitor (LL202) | 6 | Not specified | Recombinant GAC | [5][6] |
| Inhibitor | Binding Affinity (Kd) | Method | Reference(s) |
| Macrocyclic Inhibitor (LL202) | 24 nM | SPR | [5][6] |
| Macrocyclic Inhibitor (LL202) | 37 nM | ITC | [5][6] |
| CB-839 | 106 nM | SPR | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of GLS1 inhibitors. While the specific protocols for Inhibitor-6 are not publicly available, these represent standard and widely accepted procedures in the field.
GLS1 Enzyme Inhibition Assay (Dual-Coupled Enzyme Assay)
This assay measures the enzymatic activity of GLS1 by coupling the production of glutamate to a detectable signal.
Principle: GLS1 converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, in a reaction that reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human GLS1 (GAC isoform)
-
L-glutamine
-
Glutamate Dehydrogenase (GDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM KCl, 1 mM DTT)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, GDH, and L-glutamine.
-
Add a small volume of the test inhibitor at various concentrations (typically in DMSO, with a final DMSO concentration of <1%) to the wells of the microplate. Include a vehicle control (DMSO only).
-
Add the recombinant GLS1 enzyme to initiate the reaction.
-
Immediately measure the absorbance at 340 nm at time zero.
-
Incubate the plate at 37°C and take kinetic readings of the absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of GLS1 inhibitors on the proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 for cell proliferation.[13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key pathways and workflows related to GLS1 inhibition.
Caption: Glutaminolysis pathway and the point of intervention for this compound.
Caption: The positive feedback loop between GLS1 and c-Myc in cancer cells.
Caption: A generalized experimental workflow for screening and identifying GLS1 inhibitors.
References
- 1. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 9. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapy: Disrupting Redox Homeostasis with GLS1 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
The relentless proliferation of cancer cells is intrinsically linked to their ability to reprogram metabolic pathways to meet the high energetic and biosynthetic demands of rapid growth. One such critical pathway is glutaminolysis, initiated by the enzyme glutaminase 1 (GLS1). The inhibition of GLS1 has emerged as a promising therapeutic strategy, primarily due to its profound impact on the delicate redox balance within cancer cells. This guide delves into the core mechanisms by which GLS1 inhibitors disrupt cancer cell redox homeostasis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The Central Role of GLS1 in Cancer Cell Metabolism and Redox Defense
Cancer cells exhibit an increased dependence on glutamine, a phenomenon often termed "glutamine addiction."[1] GLS1 catalyzes the conversion of glutamine to glutamate, a pivotal step that fuels various cellular processes.[1] Glutamate serves as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant, and also contributes to the production of NADPH, a key reducing equivalent.[2][3] Together, GSH and NADPH form a robust antioxidant system that neutralizes harmful reactive oxygen species (ROS), byproducts of accelerated metabolism.[3][4] By maintaining redox homeostasis, this system protects cancer cells from oxidative stress-induced damage and programmed cell death.[4][5]
Mechanism of Action: How GLS1 Inhibitors Induce Oxidative Stress
GLS1 inhibitors, such as the clinical candidate CB-839 and the preclinical tool compound BPTES, function by blocking the catalytic activity of GLS1.[1][6] This inhibition leads to a cascade of events that ultimately disrupt the cancer cell's ability to manage oxidative stress:
-
Glutamate Depletion: Inhibition of GLS1 directly reduces the intracellular pool of glutamate.[7][8]
-
GSH Synthesis Inhibition: As glutamate is a direct precursor for GSH, its depletion impairs the synthesis of this critical antioxidant.[5][8]
-
Increased ROS Levels: With diminished GSH levels, the cell's capacity to neutralize ROS is compromised, leading to an accumulation of these damaging molecules.[8][9]
-
Induction of Cell Death: The resulting state of severe oxidative stress can trigger various forms of programmed cell death, including apoptosis and ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4][8][10]
The disruption of redox balance by GLS1 inhibitors represents a promising strategy to overcome the resistance of some cancers to conventional therapies.[4][11]
Quantitative Impact of GLS1 Inhibition on Redox Homeostasis
The following table summarizes the quantitative effects of GLS1 inhibitors on key markers of redox homeostasis in various cancer cell lines.
| Cell Line | Inhibitor | Concentration | Effect on ROS Levels | Effect on GSH Levels | Citation |
| HUVECs | DON | 20µM | Increase | Not Reported | [12] |
| HUVECs | BPTES | 20µM | Increase | Not Reported | [12] |
| HUVECs | CB-839 | 20µM | Increase | Not Reported | [12] |
| NSCLC | BPTES | Not Specified | ~20% Increase | No significant change | [13] |
| Th17 Cells | CB-839 | Not Specified | Increase | Decrease | [14] |
| Hepatocellular Carcinoma | 968 | Not Specified | Not Reported | Decrease | [3] |
Note: The table reflects the data available in the provided search results. A more comprehensive quantitative summary would require a broader literature review.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the intricate relationships between GLS1 inhibition and cellular redox state, the following diagrams have been generated using the DOT language.
Signaling Pathway of GLS1 Inhibition Leading to Oxidative Stress
Caption: GLS1 inhibition blocks glutamate production, leading to GSH depletion, ROS accumulation, and subsequent cell death.
Experimental Workflow for Assessing Redox Status
Caption: A typical workflow for evaluating the impact of GLS1 inhibitors on cellular redox homeostasis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of GLS1 inhibitors on cancer cell redox homeostasis, based on common laboratory practices.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells of interest in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or metabolite analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Preparation: Prepare a stock solution of the GLS1 inhibitor (e.g., CB-839) in a suitable solvent like DMSO.[6] Further dilute the stock solution in a culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the GLS1 inhibitor or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream analyses.
Measurement of Intracellular ROS
A common method for measuring intracellular ROS is the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.
-
Cell Preparation: After treatment with the GLS1 inhibitor, wash the cells with phosphate-buffered saline (PBS).
-
DCFDA Staining: Add DCFDA solution (typically 10 µM in PBS) to each well and incubate in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Normalization: Normalize the fluorescence readings to the number of cells or total protein content to account for differences in cell density.
Measurement of Glutathione (GSH) Levels
Commercially available luminescence-based assays are frequently used to measure GSH levels.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release intracellular contents.
-
Assay Reaction: Add the luciferin generation reagent, which reacts with GSH to produce luciferin. Then, add the luciferase reagent, which catalyzes the reaction of luciferin to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of GSH to quantify the GSH levels in the experimental samples. The results can be expressed as the ratio of reduced GSH to oxidized glutathione (GSSG) to provide a more complete picture of the redox state.
Conclusion and Future Directions
The inhibition of GLS1 represents a compelling strategy for the treatment of various cancers by exploiting their metabolic vulnerabilities. By disrupting the intricate balance of redox homeostasis, GLS1 inhibitors can induce significant oxidative stress, leading to cancer cell death. The synergistic potential of combining GLS1 inhibitors with other anticancer agents that also modulate oxidative stress is an active area of investigation.[5] Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to GLS1-targeted therapies and to further elucidate the mechanisms of resistance to these agents.[5][15] The continued development and refinement of GLS1 inhibitors hold significant promise for advancing cancer therapy.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glutamine metabolism in cancers: Targeting the oxidative homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of redox balance in glutaminolytic triple negative breast cancer by inhibition of glutaminase and glutamate export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Glutaminase 1 Attenuates Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glutaminase‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutaminase-1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual targeting of glutaminase 1 and thymidylate synthase elicits death synergistically in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of GLS1-mediated glutaminolysis/2-HG/H3K4me3 and GSH/ROS signals in Th17 responses counteracted by PPARγ agonists [thno.org]
- 15. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cellular uptake and distribution of GLS1 Inhibitor-6
An In-depth Technical Guide on the Cellular Uptake and Distribution of a Novel GLS1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific compound designated "GLS1 Inhibitor-6" is not publicly available. This guide utilizes data from a potent, well-characterized glutaminase 1 (GLS1) inhibitor, referred to as GLS1 Inhibitor-4 (compound 41e) , as a representative model to delineate the cellular uptake, distribution, and biological effects of a novel GLS1 inhibitor.[1]
Introduction to GLS1 Inhibition
Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in cancer cell metabolism.[2][3][4][5] This process, known as glutaminolysis, provides cancer cells with essential intermediates for the tricarboxylic acid (TCA) cycle, building blocks for nucleotides and amino acids, and molecules for redox homeostasis, such as glutathione.[5][6] The increased reliance of many tumor cells on glutamine metabolism, often termed "glutamine addiction," makes GLS1 an attractive therapeutic target.[7] Inhibition of GLS1 can disrupt cancer cell proliferation, induce apoptosis, and increase oxidative stress.[1][2]
Quantitative Biological Activity of GLS1 Inhibitor-4
The following tables summarize the key quantitative data for GLS1 Inhibitor-4, a potent and selective allosteric inhibitor of GLS1.[1]
| Parameter | Value | Assay Condition |
| IC50 | 11.86 nM | GLS1 enzyme assay |
| Caption: In vitro enzymatic inhibitory activity of GLS1 Inhibitor-4. |
| Cell Line | Antiproliferative IC50 | Cancer Type |
| HCT116 | 0.051 µM | Colon Carcinoma |
| MDA-MB-436 | 0.37 µM | Melanoma |
| CT26 | 0.32 µM | Colon Carcinoma (murine) |
| H22 | 1.34 µM | Hepatocellular Carcinoma (murine) |
| Caption: Antiproliferative activity of GLS1 Inhibitor-4 across various cancer cell lines.[1] |
| Cell Line | Treatment | Effect |
| HCT116 | 30, 50, 200 nM for 6 h | Dose-dependent increase in Reactive Oxygen Species (ROS) |
| HCT116 | 30, 50, 200 nM for 24 h | Dose-dependent induction of apoptosis (at 50 and 200 nM, approximately 28% and 95% increase in apoptotic cells, respectively) |
| Caption: Cellular effects of GLS1 Inhibitor-4 on HCT116 cells.[1] |
| Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) |
| H22 xenograft | 50 mg/kg, i.p., twice daily for 21 days | 35.5% |
| H22 xenograft | 100 mg/kg, i.p., twice daily for 21 days | 47.5% |
| Caption: In vivo antitumor efficacy of GLS1 Inhibitor-4.[1] |
Signaling Pathway of GLS1 Inhibition
// Nodes Glutamine [label="Extracellular\nGlutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamine_in [label="Intracellular\nGlutamine", fillcolor="#FFFFFF", fontcolor="#202124"]; GLS1 [label="GLS1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glutamate [label="Glutamate", fillcolor="#FFFFFF", fontcolor="#202124"]; TCA [label="TCA Cycle\n(Anaplerosis)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione\n(Redox Balance)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NA_synthesis [label="Nucleotide &\nAmino Acid Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="GLS1 Inhibitor-4", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.8, height=0.7]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased ROS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glutamine -> Glutamine_in [label="SLC1A5"]; Glutamine_in -> GLS1; GLS1 -> Glutamate; Glutamate -> TCA; Glutamate -> GSH; Glutamate -> NA_synthesis; TCA -> Proliferation; GSH -> Proliferation; NA_synthesis -> Proliferation; Inhibitor -> GLS1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; GLS1 -> Proliferation [style=invis]; // for layout Inhibitor -> ROS [style=dashed, color="#202124"]; Inhibitor -> Apoptosis [style=dashed, color="#202124"]; } } Caption: Mechanism of action of a GLS1 inhibitor.
Experimental Protocols
GLS1 Enzymatic Assay
This protocol is adapted from a generic GLS1 inhibitor screening assay.[8]
-
Buffer Preparation: Prepare a 1X GLS1 assay buffer containing Tris-acetate, DTT, and other necessary co-factors.
-
Enzyme Preparation: Dilute purified recombinant human GLS1 to the desired concentration (e.g., 0.5 ng/µl) in 1X assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of GLS1 Inhibitor-4 in the assay buffer.
-
Reaction Setup:
-
Add 20 µl of the enzyme solution to the wells of a 96-well plate.
-
Add 5 µl of the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate at room temperature for 60 minutes to allow for inhibitor binding.
-
-
Substrate Addition: Prepare a substrate solution containing L-glutamine and NAD+. Add 25 µl of the substrate solution to all wells to initiate the reaction.
-
Detection: Measure the fluorescence (λex = 340 nm, λem = 460 nm) at time 0 and after a 60-minute incubation at room temperature. The signal is generated by a coupled enzymatic reaction where the product of the GLS1 reaction, glutamate, is converted by glutamate dehydrogenase, leading to the reduction of NAD+ to NADH, which is fluorescent.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (Colony Formation)
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of GLS1 Inhibitor-4 (e.g., 0.1, 0.5, 1 µM) or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.
-
Staining: When colonies are visible, wash the cells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells) in each well.
Reactive Oxygen Species (ROS) Detection
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) in a 96-well black plate and allow them to adhere. Treat the cells with different concentrations of GLS1 Inhibitor-4 for the desired time (e.g., 6 hours).
-
Probe Loading: Remove the treatment medium and incubate the cells with a fluorescent ROS probe (e.g., 10 µM DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCFDA).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with GLS1 Inhibitor-4 at various concentrations for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Experimental Workflow for GLS1 Inhibitor Evaluation
// Nodes Start [label="Start:\nIdentify GLS1 Inhibitor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Assays", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeAssay [label="GLS1 Enzymatic Assay\n(IC50 Determination)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; CellBased [label="Cell-Based Assays", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation/Viability\n(IC50 Determination)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ROS [label="ROS Production", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Metabolomics [label="Metabolite Analysis\n(Glutamate Levels)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Studies", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Pharmacokinetics\n(Distribution)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy [label="Xenograft Model\n(Tumor Growth Inhibition)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End:\nClinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> InVitro; InVitro -> EnzymeAssay; EnzymeAssay -> CellBased; CellBased -> Proliferation; CellBased -> Apoptosis; CellBased -> ROS; CellBased -> Metabolomics; Metabolomics -> InVivo; InVivo -> PK; InVivo -> Efficacy; Efficacy -> End; } } Caption: A general workflow for the preclinical evaluation of a GLS1 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
Methodological & Application
Application Notes and Protocols: GLS1 Inhibitor-6 Cell Viability Assay for Cancer Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine, the most abundant amino acid in plasma, plays a central role in the metabolic reprogramming of cancer cells, serving as a key source of carbon and nitrogen for biosynthesis and energy production.[1] Glutaminase 1 (GLS1), a mitochondrial enzyme, catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis.[2][3] Upregulation of GLS1 is a hallmark of many cancer types, correlating with tumor growth, progression, and poor prognosis.[4][5][6] Consequently, targeting GLS1 with small molecule inhibitors has emerged as a promising therapeutic strategy to exploit the metabolic vulnerability of glutamine-dependent cancers.[2][7]
GLS1 Inhibitor-6 is a potent and selective inhibitor of GLS1 with an IC50 of 68 nM and demonstrates over 220-fold selectivity against GLS2.[8] This inhibitor has been shown to induce apoptosis and exhibit anti-tumor activity by disrupting cancer cell metabolism.[8] This document provides a detailed protocol for assessing the effect of this compound on the viability of various cancer cell lines using a colorimetric MTT assay. Additionally, it summarizes the inhibitory effects of other well-characterized GLS1 inhibitors, CB-839 and Compound 968, on a panel of cancer cell lines.
Signaling Pathway and Experimental Workflow
The inhibition of GLS1 disrupts a central node in cancer cell metabolism, leading to a cascade of downstream effects that ultimately impair cell viability and proliferation.
Figure 1: GLS1 Signaling Pathway in Cancer Cells.
The experimental workflow for assessing cell viability upon GLS1 inhibition is a multi-step process that begins with cell culture and culminates in data analysis.
Figure 2: Experimental Workflow for Cell Viability Assay.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various GLS1 inhibitors in different cancer cell lines.
Table 1: IC50 Values of GLS1 Inhibitor CB-839 in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 19 |
| HCC1806 | Triple-Negative Breast Cancer | 55 |
| JIMT-1 | HER2+ Breast Cancer | Not specified, but effective |
| Multiple Myeloma Cell Lines (16 lines) | Multiple Myeloma | 2 - 72 |
| LNCaP (P0) | Prostate Cancer (Hormone-Sensitive) | 1000 |
| LNCaP-derived CRPC (P1) | Prostate Cancer (Castrate-Resistant) | 2000 |
| PC-3 | Prostate Cancer (Castrate-Resistant) | < 100 |
Data compiled from multiple sources.[4][9][10][11]
Table 2: IC50 Values of GLS1 Inhibitor Compound 968 in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| HEY | Ovarian Cancer | 8.9 |
| SKOV3 | Ovarian Cancer | Not specified, but effective at 2 µM |
| IGROV-1 | Ovarian Cancer | Not specified, but effective at 2 µM |
| Ishikawa | Endometrial Cancer | 25 |
| Hec-1B | Endometrial Cancer | 25 |
| HepG2 | Hepatocellular Carcinoma | Moderately effective |
| 7402 | Hepatocellular Carcinoma | Moderately effective |
| LM3 | Hepatocellular Carcinoma | Highly effective |
Data compiled from multiple sources.[2][7][12]
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the viability of cancer cells treated with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][13][14]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells with medium only to serve as a blank control. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). b. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor treatment. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control (considered 100% viability). d. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. e. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
For a more sensitive and high-throughput compatible assay, the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells, can be used.[15][16][17][18][19]
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the inhibitor treatment, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability and IC50 values as described for the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. CB 839 | Glutaminase | Tocris Bioscience [tocris.com]
- 11. CB 839 | Glutaminase Inhibitors: R&D Systems [rndsystems.com]
- 12. The Glutaminase-1 Inhibitor 968 Enhances Dihydroartemisinin-Mediated Antitumor Efficacy in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. ulab360.com [ulab360.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. ch.promega.com [ch.promega.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
Application Notes and Protocols: Measuring GLS1 Expression Following Inhibitor-6 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cellular metabolism, catalyzing the conversion of glutamine to glutamate. This process, known as glutaminolysis, is essential for providing cancer cells with the necessary intermediates for the tricarboxylic acid (TCA) cycle, as well as for the synthesis of nucleotides, amino acids, and the antioxidant glutathione.[1][2][3] Elevated GLS1 expression has been observed in various cancers and is often correlated with tumor growth and proliferation, making it a promising therapeutic target.[1][4]
"Inhibitor-6" is a novel and potent small molecule inhibitor designed to target GLS1 activity. These application notes provide a detailed protocol for utilizing Western blotting to quantify the expression levels of GLS1 in cell lysates following treatment with Inhibitor-6. This protocol is essential for researchers seeking to understand the inhibitor's effect on its target protein and to elucidate the downstream consequences of GLS1 inhibition.
Signaling Pathway of GLS1
GLS1 plays a central role in cellular metabolism and is implicated in several signaling pathways that are crucial for cancer cell proliferation and survival. One key pathway involves a positive feedback loop with the proto-oncogene c-Myc.[4] c-Myc can upregulate the expression of GLS1, and in turn, GLS1-mediated glutaminolysis supports the metabolic demands of rapidly dividing cells driven by c-Myc.[2][4] Inhibition of GLS1 can, therefore, lead to a downregulation of c-Myc.[4]
Furthermore, GLS1 activity is linked to the regulation of reactive oxygen species (ROS) and the Wnt/β-catenin signaling pathway.[1] By contributing to the production of glutathione, a major cellular antioxidant, GLS1 helps to mitigate oxidative stress.[1] Disruption of GLS1 activity can lead to an increase in ROS, which can impact various cellular processes, including the Wnt/β-catenin pathway, known to be involved in cell fate determination and proliferation.[1]
Caption: GLS1 Signaling Pathway and Point of Inhibition.
Experimental Protocol: Western Blot for GLS1
This protocol outlines the steps for cell culture, treatment with Inhibitor-6, protein extraction, and Western blot analysis to determine GLS1 expression levels.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HNSCC cell lines HN6 or HN12, which have shown GLS1 dependency[4]), complete growth medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Inhibitor-6: Stock solution of known concentration (e.g., in DMSO).
-
Protein Extraction: RIPA buffer (or other suitable lysis buffer), protease and phosphatase inhibitor cocktails, PBS (phosphate-buffered saline).
-
Protein Quantification: BCA protein assay kit or Bradford assay.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue, β-mercaptoethanol (or DTT), pre-stained protein ladder.
-
Western Blotting: PVDF or nitrocellulose membrane, transfer buffer, methanol.
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: Rabbit anti-GLS1 antibody (Note: Ensure the antibody recognizes the specific isoform of interest, KGA or GAC, if necessary).[5][6][7]
-
Loading control antibody: Mouse or rabbit anti-β-actin, anti-GAPDH, or anti-tubulin antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
-
Imaging: Chemiluminescence detection system.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Methodology
1. Cell Culture and Treatment a. Culture cells in appropriate complete growth medium until they reach 70-80% confluency. b. Seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. c. Treat the cells with varying concentrations of Inhibitor-6 (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the inhibitor used.
2. Protein Extraction a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate) containing protease and phosphatase inhibitors.[8][9] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.[10] b. Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-40 µg per lane).[8]
4. Sample Preparation and SDS-PAGE a. To the equalized protein samples, add the appropriate volume of Laemmli sample buffer (e.g., 4x or 6x). b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][9] c. Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of GLS1 (approx. 65-75 kDa). d. Run the gel at a constant voltage until the dye front reaches the bottom.[9]
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST or water.
6. Immunoblotting a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against GLS1, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.[7] c. The next day, wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
7. Signal Detection and Data Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for the recommended time. b. Capture the chemiluminescent signal using an appropriate imaging system. Adjust the exposure time to ensure the bands are not saturated, which is crucial for accurate quantification.[11] c. After imaging for GLS1, the membrane can be stripped and re-probed for a loading control protein (e.g., β-actin or GAPDH) following the same immunoblotting steps. d. Quantify the band intensities using image analysis software (e.g., ImageJ).[5][11] Normalize the intensity of the GLS1 band to the intensity of the corresponding loading control band in the same lane.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison of GLS1 expression across different treatment conditions.
Table 1: Densitometric Analysis of GLS1 Expression Following Inhibitor-6 Treatment
| Treatment Group | Concentration (µM) | GLS1 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized GLS1 Expression (GLS1 / Loading Control) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 (DMSO) | Value | Value | Value | 1.0 |
| Inhibitor-6 | 1 | Value | Value | Value | Value |
| Inhibitor-6 | 5 | Value | Value | Value | Value |
| Inhibitor-6 | 10 | Value | Value | Value | Value |
| Inhibitor-6 | 25 | Value | Value | Value | Value |
Note: The values in the table are placeholders and should be replaced with experimental data.
Troubleshooting
-
No or Weak Signal:
-
Check antibody dilutions; they may be too high.
-
Ensure proper protein transfer.
-
Verify the activity of the HRP-conjugated secondary antibody and the ECL substrate.
-
-
High Background:
-
Increase the duration or number of washes.
-
Optimize the blocking step (time, blocking agent).
-
Decrease the primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Increase the stringency of the washes.
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
-
Uneven Loading Control Bands:
-
Be meticulous during protein quantification and sample loading.
-
By following this detailed protocol, researchers can reliably measure the changes in GLS1 protein expression in response to treatment with Inhibitor-6, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. Targeting glutaminase 1 attenuates stemness properties in hepatocellular carcinoma by increasing reactive oxygen species and suppressing Wnt/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Glutaminase - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glutaminase 1 Attenuates Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase-1/GLS1 (E4T9Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. GLS1 Polyclonal Antibody (BS-10341R) [thermofisher.com]
- 8. cusabio.com [cusabio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 11. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: In Vivo Administration and Dosing of GLS1 Inhibitors in Mouse Models
Disclaimer: The following application notes and protocols are based on published data for the well-characterized GLS1 inhibitor, CB-839. While the user requested information on "GLS1 Inhibitor-6," this specific compound name did not yield distinct results in the literature search. CB-839 is a potent, selective, and orally bioavailable GLS1 inhibitor that has been extensively studied in preclinical mouse models and advanced into clinical trials.[1][2] The methodologies described herein are likely applicable to other similar GLS1 inhibitors but should be adapted and optimized for the specific compound of interest.
Introduction to GLS1 Inhibition
Glutaminase (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[2][3] This process is essential for the proliferation and survival of many tumor cells, as it fuels the tricarboxylic acid (TCA) cycle, supports antioxidant defense through glutathione production, and provides building blocks for nucleotide and protein synthesis.[3] Inhibition of GLS1 represents a promising therapeutic strategy for cancers that exhibit a strong dependence on glutamine metabolism, often referred to as "glutamine addiction."[1] In vivo studies in various mouse models have demonstrated that GLS1 inhibition can suppress tumor growth and may enhance the efficacy of other anti-cancer therapies, including immune checkpoint blockade.[1]
In Vivo Administration and Dosing Schedules
Successful in vivo evaluation of GLS1 inhibitors requires careful consideration of the administration route, vehicle, dose, and schedule. The following table summarizes dosing regimens for the GLS1 inhibitor CB-839 as reported in several preclinical studies.
Table 1: Summary of CB-839 In Vivo Dosing Schedules in Mouse Models
| Mouse Model | Cancer Type/Condition | Dosage & Schedule | Administration Route | Vehicle | Study Duration | Reference(s) |
| SCID-Beige Mice | Osteosarcoma (human xenograft) | 200 mg/kg, twice daily (BID) | Oral Gavage | 2-hydroxypropyl-beta-cyclodextrin (HPBCD) | 30 consecutive days | [4] |
| Nude Mice | Pancreatic Cancer (xenograft) | 200 mg/kg, twice daily (BID) | Oral Gavage | HPBCD | 10 days | [5] |
| NSG Mice | Ovarian Carcinoma (orthotopic) | 200 mg/kg, twice daily (BID) | Oral Gavage | 25% (w/v) HPBCD in 10 mM citrate, pH 2 | Not Specified | [1] |
| NSG Mice | Head and Neck Cancer (orthotopic) | 200 mg/kg, twice daily (BID) | Oral Gavage | Not Specified | 2 weeks | [6] |
| LAKI Mice | Accelerated Aging Model | Not Specified (IP injection) | Intraperitoneal (IP) | Not Specified | 3 times/week for 1 month | [7] |
| MRL/lpr Mice | Lupus-like Disease | 100 µ g/mouse , twice a week | Intraperitoneal (IP) | Dimethyl sulfoxide (DMSO) in PBS | 8 weeks | [8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of a GLS1 Inhibitor in a Xenograft Mouse Model
This protocol outlines a general procedure for the preparation and oral administration of a GLS1 inhibitor, using CB-839 as an example, to mice bearing subcutaneous or orthotopic tumors.
Materials:
-
GLS1 Inhibitor (e.g., CB-839)
-
Vehicle solution (e.g., 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mM citrate, pH 2)[1]
-
Sterile water for injection or PBS
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
-
Tumor-bearing mice (e.g., nude, SCID, or NSG mice with established tumors)
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Implant tumor cells (e.g., subcutaneously or orthotopically) and allow tumors to reach a predetermined size (e.g., 100 mm³) before randomizing animals into treatment and vehicle control groups.[5]
-
Record the initial body weight and tumor volume of each mouse.
-
-
Formulation Preparation:
-
Calculate the total amount of GLS1 inhibitor needed for the study based on the number of mice, dose (e.g., 200 mg/kg), and dosing frequency.
-
On each treatment day, weigh the required amount of the inhibitor and suspend it in the appropriate volume of vehicle (e.g., HPBCD solution). The final volume for oral gavage is typically 100-200 µL per mouse.
-
Vortex the suspension thoroughly to ensure it is homogenous. Sonication can be used if necessary to aid in suspension. Prepare fresh on each day of dosing.
-
-
Dosing Administration:
-
Weigh each mouse to calculate the precise volume of the formulation to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully over the tongue and into the esophagus. Do not force the needle.
-
Slowly dispense the calculated volume of the inhibitor suspension or vehicle control.
-
Monitor the mouse for a few minutes post-administration to ensure there are no adverse reactions.
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.[4]
-
Measure tumor dimensions with digital calipers twice a week and calculate tumor volume using the formula: (D × d²)/2, where D is the longest diameter and d is the shortest diameter.[4]
-
Continue the treatment for the planned duration (e.g., 10-30 days).[4][5]
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice according to approved institutional protocols.[5]
-
Excise tumors for downstream analyses such as weight measurement, immunohistochemistry (e.g., for Ki-67, cleaved caspase-3), or metabolomic studies.[1]
-
Visualizations
Signaling Pathway Diagram
Caption: The Glutaminolysis Pathway and the Site of GLS1 Inhibition.
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
References
- 1. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glutaminolysis restores mitochondrial function in senescent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutaminase 1 Inhibition Reduces Glycolysis and Ameliorates Lupus-like Disease in MRL/lpr Mice and Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing GLS1 Inhibitor-6 Target Engagement in Tumors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, a key step in glutaminolysis.[1] This pathway provides cancer cells with essential metabolites for energy production, biosynthesis, and redox homeostasis.[2][1][3] Consequently, GLS1 has emerged as a promising therapeutic target, and several inhibitors are under investigation.[2][4][5] "GLS1 Inhibitor-6" represents a novel investigational compound designed to target this metabolic vulnerability. Assessing the extent to which this inhibitor engages its target in tumor tissue is crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) relationship, optimizing dosing, and identifying biomarkers of response.
This document provides detailed protocols for assessing the target engagement of this compound in preclinical tumor models and clinical samples. The methodologies described herein focus on direct and indirect measures of GLS1 inhibition.
Overview of Target Engagement Strategies
Effective assessment of this compound target engagement involves a multi-faceted approach, including:
-
Direct Target Binding: Quantifying the physical interaction between this compound and the GLS1 enzyme within the tumor.
-
Pharmacodynamic Readouts: Measuring the biochemical consequences of GLS1 inhibition, primarily the modulation of glutamine and glutamate levels.
-
Downstream Pathway Analysis: Investigating the effects of GLS1 inhibition on downstream cellular processes, such as redox balance and signaling pathways.
The following sections detail the experimental protocols for these strategies.
Signaling Pathway and Experimental Workflow
The inhibition of GLS1 by Inhibitor-6 disrupts the normal metabolic flux of glutamine, leading to measurable changes in downstream pathways. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing target engagement.
Caption: GLS1 Inhibition Pathway.
Caption: Experimental Workflow for Target Engagement Assessment.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
CETSA is a powerful technique to assess the direct binding of a drug to its target protein in a cellular environment.[6] The principle is that drug binding stabilizes the target protein, leading to a higher melting temperature. This can be quantified by Western Blot or AlphaLISA.[6]
Protocol: CETSA with Western Blot Readout
-
Tumor Lysate Preparation:
-
Harvest tumors from vehicle- and this compound-treated animals at specified time points.
-
Immediately snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Lyse a small piece of the tumor (approx. 10-20 mg) in ice-cold lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Homogenize the tissue using a bead beater or dounce homogenizer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Heat Treatment:
-
Aliquot the tumor lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
After heating, immediately cool the samples on ice for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GLS1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Quantify the band intensities using densitometry software.
-
Data Presentation:
| Treatment Group | Temperature (°C) | Normalized GLS1 Band Intensity |
| Vehicle | 45 | 1.00 |
| Vehicle | 50 | 0.85 |
| Vehicle | 55 | 0.50 |
| Vehicle | 60 | 0.15 |
| Vehicle | 65 | 0.05 |
| Vehicle | 70 | 0.00 |
| This compound | 45 | 1.00 |
| This compound | 50 | 0.95 |
| This compound | 55 | 0.80 |
| This compound | 60 | 0.60 |
| This compound | 65 | 0.30 |
| This compound | 70 | 0.10 |
Data are representative and should be generated for each experiment.
Metabolite Analysis: Glutamine to Glutamate Ratio
A direct pharmacodynamic consequence of GLS1 inhibition is an increase in the substrate (glutamine) and a decrease in the product (glutamate).[1] Measuring the ratio of these two metabolites provides a robust readout of target engagement.
Protocol: LC-MS/MS for Glutamine and Glutamate Quantification
-
Tumor Sample Preparation:
-
Harvest tumors and immediately snap-freeze in liquid nitrogen.
-
Weigh the frozen tumor tissue (10-20 mg).
-
Add ice-cold 80% methanol for metabolite extraction.
-
Homogenize the tissue thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample into an LC-MS/MS system.
-
Separate glutamine and glutamate using a suitable chromatography column (e.g., a HILIC column).
-
Detect and quantify the metabolites using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for glutamine and glutamate for accurate quantification.
-
Data Presentation:
| Treatment Group | Timepoint | Tumor Glutamine (nmol/g) | Tumor Glutamate (nmol/g) | Glutamine/Glutamate Ratio |
| Vehicle | 4h | 500 | 1500 | 0.33 |
| This compound | 4h | 1200 | 600 | 2.00 |
| Vehicle | 24h | 520 | 1450 | 0.36 |
| This compound | 24h | 1100 | 650 | 1.69 |
Data are representative and should be generated for each experiment.
Immunohistochemistry (IHC) for GLS1 Expression
While not a direct measure of target engagement, assessing GLS1 expression levels in tumor tissue can be a useful biomarker.[7] High GLS1 expression may correlate with tumor sensitivity to GLS1 inhibitors.[7][8]
Protocol: GLS1 Immunohistochemistry
-
Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin (FFPE).
-
Cut 4-5 µm sections and mount them on charged slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) and heat.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody specific for GLS1.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the stain with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Score the slides based on the intensity and percentage of stained tumor cells.
-
Data Presentation:
| Patient/Sample ID | GLS1 Staining Intensity (0-3+) | Percentage of Positive Cells (%) | H-Score |
| T-001 | 3+ | 80 | 240 |
| T-002 | 1+ | 90 | 90 |
| T-003 | 2+ | 60 | 120 |
H-Score = Σ (Intensity x % Positive Cells)
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the target engagement of this compound in tumors. A combination of direct binding assays like CETSA and pharmacodynamic readouts such as the glutamine-to-glutamate ratio will offer a robust evaluation of the inhibitor's activity in preclinical and clinical settings. These assessments are critical for the successful development of novel cancer therapeutics targeting glutamine metabolism.
References
- 1. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glutaminase 1 (GLS1) by small molecules for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by GLS1 Inhibitor-6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate. This process is essential for the proliferation and survival of many tumor cells, making GLS1 a promising target for cancer therapy.[1][2][3][4] GLS1 Inhibitor-6 is a potent and selective inhibitor of GLS1. By blocking glutamine metabolism, this compound can induce metabolic stress, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level.[6][7] The Annexin V-FITC/PI apoptosis assay is a widely used method for detecting the early and late stages of apoptosis.[8][9] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[8][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells with intact membranes.[11][12] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[10] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cancer cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO).
Cell Staining for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with PBS. Trypsinize the cells and then collect them in a microcentrifuge tube.
-
For suspension cells, directly collect the cells into a microcentrifuge tube.
-
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer to detect FITC (FL1 channel) and Propidium Iodide (FL2 or FL3 channel).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and define the quadrants.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells Induced by this compound
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 5 | 60.1 ± 4.2 | 25.3 ± 2.5 | 14.6 ± 1.8 |
| This compound | 10 | 35.7 ± 3.8 | 45.8 ± 3.1 | 18.5 ± 2.2 |
| This compound | 25 | 15.3 ± 2.9 | 58.2 ± 4.5 | 26.5 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for GLS1 inhibitor-induced apoptosis and the experimental workflow for its analysis.
Caption: Proposed signaling pathway of this compound induced apoptosis.
References
- 1. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of GLS suppresses proliferation and promotes apoptosis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kumc measuring apoptosis using flow cytometry | PPTX [slideshare.net]
- 12. google.com [google.com]
Application Notes: Immunohistochemistry Staining for GLS1 in Tumor Tissues Treated with Inhibitor-6
Introduction
Glutaminase 1 (GLS1) is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[1][2] In many types of cancer, metabolic reprogramming leads to an increased dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[3][4] GLS1 is frequently overexpressed in a variety of tumors, including colorectal, breast, and lung cancer, and its elevated expression often correlates with tumor progression and poor patient prognosis.[2][3][5][6] Consequently, GLS1 has emerged as a promising therapeutic target in oncology.[1][7]
Inhibitor-6 is a potent and selective small molecule inhibitor of GLS1. By blocking the enzymatic activity of GLS1, Inhibitor-6 aims to disrupt glutamine metabolism in cancer cells, thereby suppressing their growth and proliferation.[4] Immunohistochemistry (IHC) is an essential tool for evaluating the in-situ expression and localization of GLS1 protein in tumor tissues. This technique allows for the assessment of baseline GLS1 expression and the pharmacodynamic effects of Inhibitor-6 treatment in preclinical and clinical settings. These application notes provide a detailed protocol for performing IHC staining for GLS1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Principle of the Method
This protocol employs an indirect immunohistochemical method. Briefly, FFPE tumor tissue sections are deparaffinized and rehydrated. An antigen retrieval step is performed to unmask the antigenic epitope of GLS1. The tissue sections are then incubated with a primary antibody specific to GLS1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The antigen-antibody complex is visualized using a chromogen, 3,3'-Diaminobenzidine (DAB), which produces a brown-colored precipitate at the antigen site. The sections are counterstained with hematoxylin to visualize the cell nuclei. The intensity and distribution of GLS1 staining can then be evaluated using light microscopy and quantified using established scoring methods.
Experimental Protocol
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm thick) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0[8]
-
Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)
-
Hydrogen Peroxide Block (3% H₂O₂)[8]
-
Blocking Buffer: 10% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-GLS1 polyclonal antibody (Use at a validated dilution, e.g., 1:250)[8]
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB Chromogen Kit[8]
-
Hematoxylin, Mayer's[8]
-
Mounting Medium
-
Cover slips
Protocol Steps
2.1 Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes, 5 minutes each.
-
Immerse slides in 95% Ethanol: 1 change, 5 minutes.
-
Immerse slides in 80% Ethanol: 1 change, 5 minutes.
-
Immerse slides in 70% Ethanol: 1 change, 5 minutes.
-
Rinse slides thoroughly in running tap water for 5 minutes.[9]
2.2 Antigen Retrieval
-
Pre-heat the Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer.[8]
-
Immerse the slides in the pre-heated buffer and incubate for 20 minutes.
-
Remove the container from the heat source and allow the slides to cool to room temperature for 20-30 minutes.[9]
-
Rinse slides with deionized water, then with Wash Buffer (TBST) for 2 changes, 5 minutes each.
2.3 Immunohistochemical Staining
-
Peroxidase Block: Cover the tissue section with 3% Hydrogen Peroxide and incubate for 10 minutes at room temperature to quench endogenous peroxidase activity.[8]
-
Rinse slides with Wash Buffer (TBST) for 2 changes, 5 minutes each.
-
Blocking: Apply Blocking Buffer (10% Normal Goat Serum) to each section and incubate for 1 hour at room temperature in a humidified chamber.[9]
-
Primary Antibody Incubation: Gently tap off the blocking solution (do not rinse) and apply the diluted anti-GLS1 primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides with Wash Buffer (TBST) for 3 changes, 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with Wash Buffer (TBST) for 3 changes, 5 minutes each.
-
Chromogen Detection: Apply the freshly prepared DAB solution to the tissue sections. Monitor color development under a microscope (typically 1-5 minutes).[9]
-
Stop the reaction by immersing the slides in deionized water.
2.4 Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Mayer's hematoxylin for 1-2 minutes.[8]
-
Rinse slides gently in running tap water for 5-10 minutes until the sections turn blue.
-
Dehydration:
-
Immerse slides in 95% Ethanol: 2 changes, 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes, 5 minutes each.[9]
-
-
Clearing: Immerse slides in Xylene: 2 changes, 5 minutes each.[9]
-
Mounting: Apply a drop of mounting medium to the tissue section and place a coverslip, avoiding air bubbles.
-
Allow slides to dry before microscopic examination.
Data Presentation and Analysis
Qualitative and Quantitative Evaluation
GLS1 staining is typically observed in the cytoplasm and mitochondria of tumor cells. The staining results should be evaluated by a qualified pathologist or researcher. Both the intensity of the stain and the percentage of positively stained cells should be recorded.[5]
A common method for quantification is the H-Score, which combines both intensity and percentage of positive cells.[10]
-
Staining Intensity Score (I):
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining[8]
-
-
Percentage of Positive Cells (P):
-
Determined as the percentage of tumor cells showing any level of specific staining (0-100%).
-
The H-Score can be calculated using the formula: H-Score = (1 × % of cells with weak staining) + (2 × % of cells with moderate staining) + (3 × % of cells with strong staining) The final score ranges from 0 to 300.
Data Summary Table
The following table provides a template for summarizing quantitative IHC data for GLS1 expression in tumor tissues following treatment with Inhibitor-6.
| Treatment Group | N | Mean Staining Intensity (0-3) | Mean Percentage of Positive Cells (%) | Mean H-Score (0-300) |
| Vehicle Control | 10 | 2.5 | 85 | 220 |
| Inhibitor-6 (Low Dose) | 10 | 1.8 | 60 | 150 |
| Inhibitor-6 (High Dose) | 10 | 0.9 | 30 | 75 |
| Untreated Tumor | 10 | 2.6 | 88 | 225 |
| Normal Adjacent Tissue | 5 | 0.5 | 10 | 15 |
Visualizations
Caption: Workflow for GLS1 Immunohistochemistry Staining.
Caption: GLS1's role in glutaminolysis and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of GLS suppresses proliferation and promotes apoptosis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminase - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Glutaminase 1 expression in colorectal cancer cells is induced by hypoxia and required for tumor growth, invasion, and metastatic colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical staining of glutaminase [bio-protocol.org]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with GLS1 Inhibitor-6 for In Vivo Research
Welcome to the technical support center for researchers utilizing GLS1 Inhibitor-6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues commonly encountered during the formulation of this compound for in vivo studies. Our goal is to equip you with the necessary information to develop a stable and effective formulation for your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound, also known as Compound 24y, is a potent and selective orally active inhibitor of glutaminase 1 (GLS1) with an IC50 of 68 nM.[1] Like many kinase inhibitors, this compound is a lipophilic molecule, which often leads to poor aqueous solubility. This low solubility can result in low and variable oral bioavailability, making it challenging to achieve therapeutic concentrations in animal models and obtain reliable and reproducible results in efficacy and pharmacokinetic studies.[2][3]
Q2: What are the general strategies to improve the solubility of compounds like this compound for in vivo administration?
A2: Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds for preclinical studies. These can be broadly categorized as:
-
Co-solvent Formulations: Utilizing a mixture of a primary solvent (in which the compound is highly soluble, e.g., DMSO) and a vehicle (e.g., polyethylene glycol (PEG), propylene glycol) to maintain the compound in solution upon administration.
-
Surfactant-based Formulations: Incorporating surfactants (e.g., Tween 80, Polysorbate 80, Solutol HS-15) to form micelles that encapsulate the drug, increasing its solubility in aqueous environments.[4]
-
Cyclodextrin Complexes: Using cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or HPβCD) to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate. This can be achieved through techniques like wet milling or high-pressure homogenization.[4]
-
Lipid-based Formulations: Dissolving the compound in oils or lipid-based excipients to create self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing absorption.[5]
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix in an amorphous state to improve its dissolution rate and solubility.
The choice of strategy depends on the physicochemical properties of the specific inhibitor, the intended route of administration, and the required dose.[2][3]
Q3: Are there any established in vivo formulations for other GLS1 inhibitors that I can use as a starting point?
A3: Yes, formulations for other well-characterized GLS1 inhibitors can provide valuable guidance:
-
CB-839 (Telaglenastat): This clinical-stage GLS1 inhibitor has been formulated for oral gavage in mice using:
-
IPN60090: While specific formulation details are less commonly published, it is noted for its excellent physicochemical and pharmacokinetic properties, suggesting improved solubility over earlier generation inhibitors.[8][9]
-
BPTES: Due to its very low solubility, delivering BPTES in vivo has been challenging.[10] This highlights the importance of appropriate formulation for this class of inhibitors.
-
GLS1 Inhibitor-4 (from the same supplier as this compound): A suggested in vivo formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. This provides a good starting point for formulating this compound.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Compound precipitates out of solution during formulation preparation. | - The concentration of the compound exceeds its solubility in the chosen solvent system.- The order of addition of components is incorrect. | - Decrease the final concentration of the inhibitor. - Increase the proportion of the co-solvent (e.g., DMSO, PEG300). Be mindful of potential vehicle toxicity at higher concentrations.- Gently warm the solution (if the compound is heat-stable) to aid dissolution.- Ensure the compound is fully dissolved in the primary solvent (e.g., DMSO) before adding aqueous components. Add the aqueous phase slowly while vortexing. |
| Formulation appears cloudy or contains visible particles. | - Incomplete dissolution of the compound.- Precipitation of the compound upon addition of aqueous components. | - Sonication: Use a bath sonicator to aid in the dissolution of the compound.- Filtration: For solution-based formulations, filter through a 0.22 µm syringe filter to remove any undissolved particles. This is not suitable for suspensions.- Consider a nanosuspension approach: If a solution is not achievable at the desired concentration, developing a nanosuspension may be necessary. |
| Precipitation of the compound is observed upon injection into an aqueous buffer (e.g., for in vitro assays) or potentially in vivo. | - "Crashing out" of the drug from the vehicle upon dilution in an aqueous environment. | - Increase the concentration of surfactant (e.g., Tween 80) or cyclodextrin to better maintain the drug in a solubilized state upon dilution.- Test the stability of your formulation by adding a small volume to an aqueous buffer and observing for precipitation over time.- Consider a lipid-based formulation (e.g., SEDDS) which can better handle dilution in the gastrointestinal tract.[5] |
| High variability in pharmacokinetic (PK) data between animals. | - Inconsistent dosing due to an unstable formulation (e.g., settling of a suspension).- Variable absorption due to poor solubility. | - For suspensions, ensure the formulation is homogenous before each animal is dosed. Vortex the suspension thoroughly before drawing each dose.- Optimize the formulation to improve solubility and absorption. A more robust formulation like a solution or a self-emulsifying system may provide more consistent exposure. |
| Signs of toxicity in animals (e.g., weight loss, lethargy) not expected from the inhibitor's pharmacology. | - Toxicity of the formulation vehicle at the administered dose and volume. | - Review the toxicity data for the excipients used. High concentrations of DMSO or certain surfactants can be toxic.- Reduce the concentration of potentially toxic excipients. This may require lowering the drug concentration or exploring alternative formulation strategies.- Use the lowest effective dose of the inhibitor to minimize the required volume of the vehicle. |
Quantitative Data Summary
The following table summarizes solubility and potency data for various GLS1 inhibitors to provide a comparative context for formulation development. Note that specific solubility data for this compound is not publicly available and will need to be determined experimentally.
| Compound | IC50 (GLS1) | Aqueous Solubility | Formulation Components | Reference |
| This compound (Compound 24y) | 68 nM | Not Published | - | [1] |
| BPTES | ~3 µM | <1 µg/mL | DMSO, oil | [6][11] |
| CB-839 (Telaglenastat) | ~30 nM | Poor | 25% HPβCD in citrate buffer; 10% cyclodextrin/saline | [6] |
| IPN60090 | 31 nM | Improved over earlier inhibitors | - | [8][9] |
| Compound 8 (BPTES analog) | - | 13 µg/mL | - | [12] |
| Compound 9 (BPTES analog) | - | 3.4 µg/mL | - | [12] |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard thermodynamic solubility measurement.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Eppendorf tubes
-
Orbital shaker
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a standard curve by diluting the stock solution in a 50:50 mixture of ACN and water to concentrations ranging from 0.1 µM to 100 µM.
-
Add an excess amount of solid this compound to an Eppendorf tube containing 1 mL of PBS (pH 7.4).
-
Incubate the tube on an orbital shaker at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an equal volume of ACN.
-
Analyze the standard curve samples and the diluted supernatant by HPLC. Use a C18 column and a gradient of water with 0.1% TFA and ACN with 0.1% TFA.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the thermodynamic solubility in PBS.
Protocol 2: Preparation of a Co-solvent/Surfactant-based Formulation for Oral Gavage
This protocol is a starting point for developing an oral formulation for this compound, adapted from a similar compound. Optimization of the excipient ratios will likely be necessary.
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile tubes
Procedure (for a 10 mg/kg dose in a 10 mL/kg dosing volume):
-
Calculate the final concentration: For a 10 mg/kg dose and a 10 mL/kg dosing volume, the final concentration of the formulation needs to be 1 mg/mL.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in a small volume of DMSO. For example, to make 1 mL of a 1 mg/mL final formulation, start with 50 µL of DMSO (5% of the final volume). Ensure the inhibitor is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add Co-solvent: To the DMSO solution, add 300 µL of PEG300 (30% of the final volume). Mix well until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 (5% of the final volume). Mix thoroughly.
-
Add Aqueous Vehicle: Slowly add 600 µL of sterile saline or PBS to the mixture while continuously vortexing to bring the total volume to 1 mL.
-
Final Formulation: The final formulation should be a clear solution. If any cloudiness or precipitation occurs, the ratios of the excipients need to be optimized (e.g., by increasing the percentage of DMSO or PEG300, or trying a different co-solvent or surfactant).
-
Administration: Before each administration, visually inspect the formulation for any precipitation. Vortex the solution immediately before drawing it into the dosing syringe.
Note: The final percentage of each component in this example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. The tolerability of this vehicle in the chosen animal model and for the duration of the study should be confirmed.
Visualizations
GLS1 Signaling Pathway
Caption: Simplified GLS1 signaling pathway.
Experimental Workflow for In Vivo Formulation Development
Caption: Workflow for developing an in vivo formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Formulation Strategies and Optimization of Poorly Water-Soluble Drugs " by Monika Lavan [docs.lib.purdue.edu]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Glutaminase-1 (GLS1) inhibition limits metastatic progression in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in the Discovery of Allosteric Inhibitors of Kidney-Type Glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of GLS1 Inhibitor-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GLS1 Inhibitor-6. The information is designed to help identify and minimize potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent or unexpected. What could be the cause?
A1: Inconsistent or unexpected results can arise from several factors, including off-target effects of the inhibitor, issues with cell culture conditions, or the specific cellular context. It is crucial to verify that the observed phenotype is a direct result of GLS1 inhibition. We recommend performing control experiments, such as rescuing the phenotype with a downstream metabolite of the GLS1 pathway (e.g., α-ketoglutarate), to confirm on-target activity.
Q2: I'm observing significant cell death even at low concentrations of this compound. Is this expected?
A2: While inhibition of glutaminolysis can lead to cell death in cancer cells highly dependent on this pathway, excessive toxicity at low concentrations might indicate off-target effects. Some compounds can induce cellular stress through mechanisms independent of GLS1 inhibition. For example, some glutamine antagonists are known to have off-target effects on various glutamine-dependent enzymes, leading to significant toxicity.[1] We recommend performing a dose-response curve and comparing the IC50 value for GLS1 inhibition with the concentration causing widespread cell death.
Q3: How can I be sure that the phenotype I'm observing is not due to an off-target effect?
Q4: Are there any known off-target effects for glutaminase inhibitors?
A4: While many GLS1 inhibitors are designed for high selectivity, off-target effects can still occur. For example, the well-characterized GLS1 inhibitor BPTES has been shown to upregulate Programmed cell death 1 ligand 1 (PD-L1) expression, which could have implications in immuno-oncology studies.[3] Another example is the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), which is known to have off-target effects on other glutamine-dependent enzymes, causing toxicity.[1] The anti-asthmatic drug Zaprinast has been noted for its off-target effect of increasing reactive oxygen species (ROS).[4]
Troubleshooting Guide: Identifying and Minimizing Off-Target Effects
Unexpected results when using this compound can often be attributed to off-target effects. This guide provides a systematic approach to identify and mitigate these effects.
Table 1: Summary of Potential Off-Target Effects and Mitigation Strategies
| Potential Off-Target Effect | Possible Cause | Recommended Action |
| Unexpected Toxicity/Cell Death | Inhibition of other essential metabolic enzymes. | Perform dose-response curves to determine the therapeutic window. Use a rescue experiment with downstream metabolites (e.g., α-ketoglutarate). |
| Altered Gene Expression Unrelated to Glutaminolysis | Interaction with transcription factors or signaling kinases. | Profile gene expression changes using RNA-seq and compare against known GLS1-regulated genes. Validate key changes with qPCR. |
| Modulation of Immune Responses | Binding to immune checkpoint proteins or other immune cell surface receptors. | If working with immune cells, assess the expression of key immune markers (e.g., PD-L1) by flow cytometry or western blot.[3] |
| Increased Oxidative Stress | Interference with cellular redox balance independent of GLS1. | Measure cellular ROS levels. Compare the effect of your inhibitor to other known ROS inducers.[4] |
Experimental Protocols for Off-Target Identification
To rigorously characterize the specificity of this compound, several experimental approaches can be employed.
Kinome Profiling
This method assesses the selectivity of an inhibitor against a large panel of protein kinases. As many signaling pathways are regulated by kinases, off-target kinase inhibition is a common source of unexpected phenotypes.
Methodology:
-
Compound Submission: Provide this compound to a commercial service provider (e.g., Promega, Reaction Biology).
-
Assay Format: The inhibitor is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The activity of each kinase in the presence of the inhibitor is measured and compared to a vehicle control. Results are often reported as percent inhibition.
-
Follow-up: For any significant "hits" (kinases inhibited above a certain threshold), dose-response experiments are performed to determine the IC50 value.
Table 2: Representative Kinome Profiling Service Parameters
| Parameter | Description |
| Service Providers | Promega, Reaction Biology, Eurofins Discovery |
| Panel Size | Typically 24 to over 400 kinases |
| Assay Technology | Radiometric assays (e.g., 33P-ATP), Luminescence-based assays |
| ATP Concentration | Can be performed at physiological ATP concentrations (e.g., 1 mM) or at the Km for each kinase. |
| Data Output | Percent inhibition at a single concentration, IC50 values for follow-up studies. |
Chemical Proteomics
Chemical proteomics aims to identify the direct protein targets of a small molecule in a complex biological sample, such as a cell lysate.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent binding) and a reporter tag (e.g., biotin for affinity purification).
-
Cell Lysate Incubation: Incubate the probe with a cell lysate to allow for binding to its protein targets.
-
Affinity Purification: Use the reporter tag to pull down the probe-protein complexes (e.g., with streptavidin beads for a biotin tag).
-
Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.
-
Data Analysis: Compare the proteins pulled down in the presence of the probe to a control (e.g., beads only or a competition experiment with excess unmodified inhibitor) to identify specific binders.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells and can be adapted to identify off-target binders. The principle is that a protein's thermal stability is altered upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble GLS1 (and other potential targets) at each temperature using Western blotting or mass spectrometry (proteome-wide CETSA).
-
Data Analysis: A shift in the melting curve of a protein in the presence of the inhibitor indicates a direct binding interaction.
Visualizing Experimental Workflows and Signaling Pathways
GLS1 Signaling Pathway
Caption: Simplified GLS1 signaling pathway and points of regulation.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying off-target effects of this compound.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis [jci.org]
- 3. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
Optimizing GLS1 Inhibitor-6 dosage for maximum efficacy and minimal toxicity in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GLS1 Inhibitor-6 in mouse models. The information aims to facilitate the optimization of dosage for maximum efficacy while ensuring minimal toxicity.
Disclaimer: "this compound" is treated as a representative name for a novel glutaminase 1 (GLS1) inhibitor. The data and protocols provided are based on studies with well-characterized GLS1 inhibitors, such as CB-839 and BPTES. Researchers must adapt these guidelines to the specific properties of their GLS1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GLS1 inhibitors?
A1: GLS1 inhibitors block the enzyme glutaminase 1, which is crucial for converting glutamine to glutamate.[1][2][3] This process, known as glutaminolysis, is often upregulated in cancer cells to support their rapid growth and proliferation by providing necessary metabolites for the TCA cycle and biosynthesis.[1][2][3] By inhibiting GLS1, these compounds can effectively "starve" cancer cells of essential nutrients, leading to reduced growth and, in some cases, cell death.[1][2]
Q2: What is a typical starting dose for a GLS1 inhibitor in mice?
A2: A typical starting dose for a novel GLS1 inhibitor should be determined through a dose-finding study. However, published studies with similar compounds can provide a starting point. For instance, the GLS1 inhibitor CB-839 has been administered orally to mice at doses of 200 mg/kg twice daily.[4] Another inhibitor, BPTES, has been used at 12.5 mg/kg via intraperitoneal injection.[5][6] The optimal dose will depend on the specific inhibitor's potency, formulation, and the mouse model being used.
Q3: How should I prepare this compound for administration to mice?
A3: The formulation will depend on the inhibitor's solubility and the intended route of administration. For the oral GLS1 inhibitor CB-839, a common vehicle is 25% (w/v) hydroxypropyl-β-cyclodextrin (HPBCD) in 10 mmol/L citrate, pH 2.[4] For intraperitoneal injections of BPTES, a solution in 10% DMSO in PBS has been used.[5] It is critical to perform solubility and stability tests for your specific inhibitor in the chosen vehicle.
Q4: What are the common routes of administration for GLS1 inhibitors in mice?
A4: The most common routes are oral (PO) via gavage and intraperitoneal (IP) injection.[4][5] Oral administration is often preferred for its clinical relevance, while IP injection can be used for compounds with poor oral bioavailability. The choice of administration route should be based on the pharmacokinetic properties of your specific inhibitor.
Q5: What are the potential toxicities associated with GLS1 inhibitors in mice, and how can I monitor for them?
A5: While some GLS1 inhibitors like CB-839 are reported to be well-tolerated with no significant body weight changes, potential toxicities should be carefully monitored.[4] One study noted elevated liver enzymes in mice treated with CB-839.[7] Therefore, monitoring should include:
-
Regular body weight measurements: A significant drop in body weight can be an early sign of toxicity.
-
Clinical observations: Monitor for changes in behavior, activity, and appearance (e.g., ruffled fur, lethargy).
-
Blood analysis: At the end of the study, collect blood to analyze clinical chemistry parameters, particularly liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine).
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any tissue damage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anti-tumor efficacy | 1. Insufficient Dosage: The dose may be too low to achieve therapeutic concentrations in the tumor. 2. Poor Bioavailability: The inhibitor may not be well absorbed or may be rapidly metabolized. 3. Tumor Model Resistance: The specific tumor model may not be dependent on glutaminolysis. | 1. Dose Escalation Study: Gradually increase the dose while carefully monitoring for toxicity. 2. Pharmacokinetic (PK) Analysis: Measure drug levels in plasma and tumor tissue to assess exposure. Consider alternative formulations or administration routes. 3. Confirm Target Engagement: Analyze tumor tissue for biomarkers of GLS1 inhibition (e.g., increased glutamine, decreased glutamate).[5] 4. Test in Different Models: Evaluate the inhibitor in other cancer models known to be glutamine-dependent. |
| Significant Body Weight Loss (>15-20%) | 1. Systemic Toxicity: The inhibitor may have off-target effects or the on-target inhibition of GLS1 in normal tissues may be causing toxicity. 2. Dehydration or Reduced Food Intake: The inhibitor or vehicle may be causing discomfort, leading to decreased food and water consumption. | 1. Reduce Dosage: Lower the dose to a better-tolerated level. 2. Fractionate Dosing: Administer the total daily dose in two or more smaller doses. 3. Change Administration Route: If using IP, consider oral gavage, which can sometimes reduce acute toxicity. 4. Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food. 5. Monitor Clinical Chemistry: Assess organ function through blood tests. |
| Elevated Liver Enzymes (ALT, AST) | Hepatotoxicity: The inhibitor may be causing liver damage. | 1. Dose Reduction: Lower the dose of the inhibitor. 2. Histopathology: Perform a thorough histological examination of the liver tissue to assess the extent of damage. 3. Discontinue Treatment: If liver enzymes are severely elevated or there is evidence of significant liver damage, treatment should be stopped. |
| Issues with Oral Gavage (e.g., animal distress, aspiration) | Improper Technique: Incorrect gavage technique can cause injury to the esophagus or aspiration of the compound into the lungs. | 1. Ensure Proper Training: Only trained personnel should perform oral gavage. 2. Use Appropriate Equipment: Use the correct size and type of gavage needle for the mouse's weight.[8][9][10][11] 3. Verify Tube Placement: Ensure the gavage needle is correctly placed in the esophagus before administering the compound.[8][9][10] 4. Administer Slowly: Administer the solution slowly to prevent reflux.[10] |
| Precipitation of the Inhibitor in the Formulation | Poor Solubility: The inhibitor may not be sufficiently soluble in the chosen vehicle. | 1. Test Different Vehicles: Screen a panel of biocompatible solvents and vehicles for improved solubility. 2. Adjust pH: For ionizable compounds, adjusting the pH of the vehicle may improve solubility. 3. Use of Solubilizing Agents: Incorporate excipients like cyclodextrins or surfactants. 4. Sonication/Heating: Gentle heating or sonication may help dissolve the compound, but stability must be confirmed. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of GLS1 Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Model | Dosage and Route | Key Efficacy Findings | Reference |
| CB-839 | Triple-Negative Breast Cancer (HCC1806) | 200 mg/kg, PO, twice daily | Significant tumor growth inhibition. | [4] |
| CB-839 | Triple-Negative Breast Cancer (JIMT-1) | 200 mg/kg, PO, twice daily | Tumor growth inhibition as a single agent and in combination with paclitaxel. | [4] |
| BPTES | MYC-induced Liver Cancer | 12.5 mg/kg, IP, every 3 days | Prolonged survival of treated mice. | [5] |
| BPTES-NP | Pancreatic Cancer | 54 mg/kg, IV, every 3 days | Comparable anti-tumor efficacy to a >20-fold higher dose of CB-839. | [7] |
| BPTES | Human B Cell Lymphoma (P493) | 12.5 mg/kg, IP, every other day | Significantly diminished tumor progression. | [6] |
Table 2: Reported Toxicity of GLS1 Inhibitors in Mice
| Inhibitor | Dosage and Route | Key Toxicity Findings | Reference |
| CB-839 | 200 mg/kg, PO, twice daily | Well-tolerated with no significant difference in weight gain between treated and vehicle groups. | [4] |
| CB-839 | 200 mg/kg, PO, twice daily | Elevated liver enzymes. | [7] |
| BPTES | 12.5 mg/kg, IP, every 3 days | No apparent toxicities reported. | [5] |
| BPTES-NP | 54 mg/kg, IV, every 3 days | Better tolerated than CB-839, with no observed liver toxicity. | [7] |
Table 3: Reference Ranges for Clinical Chemistry in C57BL/6J Mice (90-135 days old)
| Analyte | Units | Male | Female | Reference |
| Alanine Aminotransferase (ALT) | U/L | 22 - 94 | 17 - 77 | [12][13] |
| Aspartate Aminotransferase (AST) | U/L | 48 - 213 | 54 - 246 | [12][13] |
| Blood Urea Nitrogen (BUN) | mg/dL | 18 - 33 | 19 - 31 | [12][13] |
| Creatinine | mg/dL | 0.1 - 0.5 | 0.1 - 0.5 | [12][13] |
| Total Protein | g/dL | 3.9 - 5.2 | 3.8 - 5.0 | [12][13] |
| Albumin | g/dL | 2.5 - 3.4 | 2.6 - 3.5 | [12][13] |
| Note: These are approximate ranges and can vary based on the specific laboratory and mouse strain. |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
-
Vehicle Preparation: Prepare the vehicle (e.g., 25% w/v HPBCD in 10 mM citrate, pH 2) under sterile conditions.
-
Inhibitor Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 200 mg/kg) and the average weight of the mice in the cohort.
-
Weigh the inhibitor and add it to the appropriate volume of vehicle to achieve the final concentration (e.g., 20 mg/mL for a 10 mL/kg dose volume).
-
Vortex or sonicate until the inhibitor is fully dissolved. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Restraint:
-
Gavage Needle Measurement:
-
Administration:
-
With the mouse's head tilted slightly back to straighten the esophagus, gently insert the gavage needle into the side of the mouth.
-
Advance the needle smoothly along the upper palate until it passes into the esophagus. Do not force the needle if resistance is met.[9][14]
-
Once the needle is in place, slowly administer the calculated volume of the inhibitor formulation.
-
Gently remove the needle and return the mouse to its cage.
-
-
Monitoring:
Protocol 2: Intraperitoneal (IP) Injection of this compound
-
Inhibitor Formulation: Prepare the inhibitor in a sterile vehicle suitable for IP injection (e.g., 10% DMSO in PBS) at the desired concentration.
-
Animal Restraint:
-
Restrain the mouse by scruffing the neck with one hand. Turn the mouse over to expose its abdomen.
-
-
Injection Site Identification:
-
Injection:
-
Using an appropriately sized sterile needle (e.g., 25-27 gauge), insert the needle, bevel up, at a 30-45 degree angle into the identified injection site.[15][16]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.[17]
-
Slowly inject the calculated volume.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Observe the mouse for any signs of discomfort or complications at the injection site.
-
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Volume Measurement:
-
Body Weight and Clinical Observations:
-
Record the body weight of each mouse at the same frequency as tumor measurements.
-
Perform daily clinical observations, noting any changes in appearance, posture, or behavior.
-
-
Blood Collection (Terminal):
-
At the study endpoint, anesthetize the mouse and collect blood via cardiac puncture.
-
Place the blood in appropriate tubes (e.g., serum separator tubes) for clinical chemistry analysis.
-
-
Tissue Collection (Terminal):
-
Euthanize the mouse according to IACUC approved guidelines.
-
Excise the tumor and weigh it.
-
Collect major organs (liver, kidneys, spleen, lungs, heart) and place them in 10% neutral buffered formalin for histopathological analysis.
-
Visualizations
Signaling Pathways and Workflows
Caption: The GLS1-c-Myc positive feedback loop in cancer cell metabolism.
Caption: General experimental workflow for in vivo GLS1 inhibitor studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glutaminolysis - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. bioterio.facmed.unam.mx [bioterio.facmed.unam.mx]
- 13. Clinical Chemistry Reference Intervals for C57BL/6J, C57BL/6N, and C3HeB/FeJ Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.fsu.edu [research.fsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 18. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Acquired Resistance to GLS1 Inhibitor-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to GLS1 Inhibitor-6. All information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1). GLS1 is a critical enzyme in cancer metabolism, responsible for converting glutamine to glutamate. This initial step is essential for the process of glutaminolysis, which fuels the tricarboxylic acid (TCA) cycle and supports the biosynthesis of macromolecules required for rapid cell proliferation. By inhibiting GLS1, the inhibitor aims to deplete downstream metabolites, induce metabolic stress, and ultimately lead to cancer cell death.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to GLS1 inhibitors can arise through several mechanisms. The most commonly observed are:
-
Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the glutamine dependency. This includes the upregulation of alternative pathways such as glycolysis, fatty acid oxidation, or the utilization of other anaplerotic substrates like pyruvate to replenish TCA cycle intermediates.[1][2][3][4]
-
GLS1 Isoform Switching: In certain cancer types, such as prostate cancer, a switch from the KGA (kidney-type) isoform of GLS1 to the GAC (glutaminase C) isoform can occur.[5][6] The GAC isoform is often more enzymatically potent, and its expression can be regulated by different signaling pathways, rendering the cells less sensitive to the inhibitor.[5][6]
-
Upregulation of Alternative Glutamate Sources: Cells may find alternative ways to produce glutamate. One such mechanism is the glutaminase II pathway, which utilizes glutamine transaminase K (GTK) to convert glutamine to glutamate via an intermediate.[7]
-
Differential Expression of Glutaminase Isoenzymes: If the cancer cells express GLS2, they may be intrinsically resistant to a GLS1-selective inhibitor, as GLS2 can compensate for the loss of GLS1 activity.[3][4]
Troubleshooting Guides
Problem 1: After initial sensitivity, our cancer cell line is now proliferating in the presence of this compound.
This is a classic sign of acquired resistance. Here’s a step-by-step guide to investigate the underlying cause:
Step 1: Confirm Resistance
-
Action: Perform a dose-response curve and calculate the IC50 of this compound on the suspected resistant cells and compare it to the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line.
Step 2: Investigate Metabolic Pathway Alterations
-
Action:
-
Metabolomics Analysis: Use techniques like mass spectrometry or NMR to compare the metabolite profiles of sensitive and resistant cells treated with the inhibitor. Look for changes in metabolites related to glycolysis, the TCA cycle, and fatty acid metabolism.[8]
-
Seahorse Assay: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively. An increase in ECAR in resistant cells might suggest a shift towards glycolysis.
-
13C-Labeled Nutrient Tracing: Use 13C-labeled glutamine and glucose to trace their metabolic fate and identify compensatory pathways.[5][9]
-
Step 3: Analyze GLS1 Isoform Expression
-
Action:
-
qRT-PCR: Quantify the mRNA levels of KGA and GAC isoforms in both sensitive and resistant cells.
-
Western Blot: Analyze the protein expression levels of KGA and GAC.
-
Step 4: Evaluate Alternative Glutamate Production
-
Action:
-
qRT-PCR and Western Blot: Assess the expression levels of key enzymes in the glutaminase II pathway, such as glutamine transaminase K (GTK).[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data that can be used as a reference when investigating resistance to GLS1 inhibitors.
Table 1: Example IC50 Values for a GLS1 Inhibitor (CB-839) in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC3 | Prostate Cancer | 481 | [5] |
| LNCaP | Prostate Cancer | > 1000 | [5] |
| RWPE1 | Benign Prostate Epithelial | > 1000 | [5] |
| HT29 | Colorectal Cancer | Highly Sensitive (Concentration-dependent effects observed) | [8][10] |
| SW480 | Colorectal Cancer | Less Sensitive than HT29 (Concentration-dependent effects observed) | [8][10] |
Table 2: Potential Changes in Metabolite Levels in Resistant Cells
| Metabolite | Expected Change in Resistant Cells | Rationale |
| Lactate | Increase | Upregulation of glycolysis |
| Citrate, Fumarate, Malate | Restoration to normal levels | Compensation through anaplerosis (e.g., from pyruvate)[2] |
| Fatty Acids | Decrease (if FAO is upregulated) | Increased consumption as an energy source |
| Glutamate | Partial restoration | Upregulation of alternative production pathways |
Experimental Protocols
1. Cell Viability Assay (Dose-Response Curve)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Measure the signal using a plate reader.
-
Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50.
-
2. Western Blot for GLS1 Isoforms
-
Objective: To determine the protein expression levels of KGA and GAC.
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for KGA and GAC overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
3. 13C-Glutamine Tracing and Metabolite Extraction
-
Objective: To trace the metabolic fate of glutamine and identify compensatory metabolic pathways.
-
Procedure:
-
Culture cells in a medium containing 13C5-labeled glutamine for a defined period.
-
Quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.
-
Analyze the incorporation of 13C into downstream metabolites of the TCA cycle and other pathways.[9]
-
Visualizations
Caption: Overview of acquired resistance mechanisms to GLS1 inhibitors.
Caption: Troubleshooting workflow for investigating acquired resistance.
Caption: GLS1 isoform switching as a resistance mechanism in prostate cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyruvate anaplerosis is a mechanism of resistance to pharmacological glutaminase inhibition in triple-receptor negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in GLS1 Inhibitor-6 cell-based assays
Welcome to the technical support center for GLS1 Inhibitor-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during cell-based assays with this inhibitor.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with your experiments, helping you identify the root cause and implement a solution.
Question: Why am I seeing significant variability in my cell viability/proliferation assay results between replicate wells?
Answer:
Inconsistent results in cell viability assays can stem from several factors. Here are the most common causes and their solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to distribute cells evenly. Avoid letting cells clump in the center or at the edges of the wells.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity within the plate.
-
Inconsistent Incubation Times: Staggering the addition of reagents can lead to variability. Use a multichannel pipette for adding the inhibitor and assay reagents to ensure all wells are treated for the same duration. For long incubations, ensure consistent timing across all plates.
-
Cell Passage Number: Cell lines can exhibit phenotypic and metabolic changes at high passage numbers, affecting their response to inhibitors.[1][2][3] It is recommended to use cells within a consistent and low passage range (e.g., passages 5-20) for all related experiments to ensure reproducibility.
-
Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect your stock solutions and final dilutions for any signs of precipitation. If solubility is an issue, consider preparing a higher concentration stock in DMSO and diluting it further in media immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Question: My IC50 value for this compound is much higher than expected, or the inhibitor shows low potency. What could be the reason?
Answer:
Several factors can contribute to a perceived lack of potency of the inhibitor in your cell-based assay:
-
Cell Line Specific GLS1 Expression: Different cell lines express varying levels of GLS1 and its isoforms (KGA and GAC).[4] Cells with lower GLS1 expression or dependence on glutaminolysis may be less sensitive to the inhibitor. It's crucial to characterize the GLS1 expression in your chosen cell line via Western Blot or qPCR.
-
High Cell Seeding Density: A high density of cells can deplete the inhibitor from the media more rapidly, reducing its effective concentration. Optimizing the cell seeding density is crucial.[5][6][7] A lower cell density may increase the apparent potency of the inhibitor.
-
Inhibitor Instability: Small molecule inhibitors can be unstable in culture media over long incubation periods. Consider refreshing the media with a fresh dilution of the inhibitor for long-term experiments (e.g., > 48 hours).
-
Incorrect Assay Endpoint: The chosen assay may not be sensitive enough to detect the effects of GLS1 inhibition. For example, a metabolic assay like a glutaminase activity assay might show an effect earlier than a cell death assay.
-
Metabolic Compensation: Some cancer cells can adapt to GLS1 inhibition by utilizing alternative metabolic pathways.[8] This can mask the effect of the inhibitor in a long-term proliferation assay.
Question: I'm observing high background signal in my fluorescence-based assays. How can I reduce it?
Answer:
High background in fluorescence assays can obscure your results. Here are some common causes and solutions:
-
Autofluorescence from Media Components: Phenol red and components in fetal bovine serum (FBS) can be autofluorescent.[9] For fluorescence-based assays, it is recommended to use phenol red-free media and consider reducing the serum concentration or using serum-free media during the final assay steps.
-
Non-specific Staining: If using fluorescent dyes, ensure they are used at the optimal concentration and that cells are washed sufficiently to remove any unbound dye.[10][11]
-
Instrument Settings: Optimize the gain and exposure settings on your plate reader or microscope to maximize the signal-to-noise ratio.
-
Choice of Microplate: For fluorescence assays, use black-walled microplates to minimize light scatter and well-to-well crosstalk.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of glutaminase 1 (GLS1).[4][12] It binds to a site distinct from the glutamine-binding site, inducing a conformational change that inactivates the enzyme. This blocks the conversion of glutamine to glutamate, a key step in cancer cell metabolism.[8][13]
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with a high dependence on glutamine metabolism, often referred to as "glutamine-addicted," are generally more sensitive to GLS1 inhibitors.[14] This is often correlated with high expression of the GAC isoform of GLS1.[4] Sensitivity can vary widely, so it is important to determine the IC50 in your specific cell line of interest.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
A3: Based on available data for similar potent GLS1 inhibitors, a good starting point for a dose-response curve would be a range from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). The optimal concentration will depend on the cell line and the assay being performed.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be serially diluted in cell culture media to the desired final concentrations.
Q5: Can I use this compound in combination with other anti-cancer agents?
A5: Yes, studies with other GLS1 inhibitors have shown synergistic effects when combined with other therapies, such as paclitaxel.[12] The rationale is that by blocking a key metabolic pathway, you can make cancer cells more susceptible to other treatments. However, optimal combinations and concentrations need to be determined empirically.
Quantitative Data Summary
The following tables provide a summary of quantitative data that can be useful in designing your experiments.
Table 1: Reported IC50 Values for Various GLS1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| CB-839 | MDA-MB-231 | Triple-Negative Breast Cancer | 19 | [15] |
| CB-839 | HCC1806 | Triple-Negative Breast Cancer | 55 | [15] |
| Compound 968 | HEY | Ovarian Cancer | ~10,000 | [12] |
| Compound 968 | SKOV3 | Ovarian Cancer | ~15,000 | [12] |
| GLS1 Inhibitor-4 | HCT116 | Colorectal Cancer | 51 | [16] |
| GLS1 Inhibitor-4 | MDA-MB-436 | Melanoma | 370 | [16] |
Table 2: Recommended Cell Seeding Densities for 96-well Plate Proliferation Assays
| Cell Line Type | Seeding Density (cells/well) | Notes |
| Adherent, fast-growing (e.g., HCT116) | 1,000 - 5,000 | Aim for 70-80% confluency at the end of the assay. |
| Adherent, slow-growing (e.g., MCF-7) | 5,000 - 10,000 | May require a longer incubation time. |
| Suspension (e.g., Jurkat) | 10,000 - 50,000 | Ensure even distribution. |
Note: These are general guidelines. The optimal seeding density should be determined for each cell line and experimental condition.[5][6][7][17]
Experimental Protocols
Protocol 1: Cell Viability Assay (using a resazurin-based reagent)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired inhibitor concentration.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Assay:
-
Add 20 µL of the resazurin-based reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media and reagent only).
-
Normalize the fluorescence of treated wells to the vehicle control wells.
-
Plot the normalized viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Glutaminase (GLS1) Activity Assay
This protocol is adapted from commercially available kits.[18][19]
-
Sample Preparation:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with cold PBS and lyse them in the provided assay buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Add equal amounts of protein from each sample to the wells of a 96-well plate.
-
Prepare a reaction mixture containing the glutamine substrate and a developer that detects glutamate or ammonia.
-
Add the reaction mixture to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the specified wavelength.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of glutamate or ammonia.
-
Calculate the glutaminase activity in each sample based on the standard curve and normalize to the protein concentration.
-
Protocol 3: Western Blot for GLS1 and Downstream Signaling
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the other assays.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GLS1 (or other targets like c-Myc, β-catenin, or loading controls like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Visualizations
References
- 1. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 3. echemi.com [echemi.com]
- 4. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Cell Seeding Density on Proliferation and Osteodifferentiation of Umbilical Cord Stem Cells on Calcium Phosphate Cement-Fiber Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of GLS1 and ASCT2 Synergistically Enhances the Anticancer Effects in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 12. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. med.unc.edu [med.unc.edu]
- 18. abcam.com [abcam.com]
- 19. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
How to address compensatory metabolic pathways with GLS1 Inhibitor-6
This technical support center provides troubleshooting guides and frequently asked questions for researchers using GLS1 Inhibitor-6, a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1). The information provided is based on established knowledge of well-characterized GLS1 inhibitors, such as CB-839 (Telaglenastat), and is intended to help users address common experimental challenges, particularly those related to compensatory metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of the kidney-type glutaminase (GLS1) enzyme.[1][2] GLS1 is responsible for the first step in glutaminolysis, catalyzing the conversion of glutamine to glutamate.[3][4][5][6] By inhibiting GLS1, the compound blocks this conversion, leading to a depletion of downstream metabolites essential for the tricarboxylic acid (TCA) cycle, biosynthesis of nucleotides and fatty acids, and redox balance through glutathione (GSH) production.[1][3] This metabolic disruption can selectively inhibit the proliferation and survival of cancer cells that are highly dependent on glutamine ("glutamine addiction").[6]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration is cell-line specific and should be determined empirically by performing a dose-response curve. We recommend starting with a broad range of concentrations (e.g., 10 nM to 10 µM) and measuring cell viability or proliferation after 72-96 hours of treatment. The half-maximal inhibitory concentration (IC50) can then be calculated. Sensitivity to GLS1 inhibition can be influenced by factors such as the expression of GLS1 isoforms (GLS1 vs. GLS2) and the underlying metabolic wiring of the cells.[3]
Q3: What is the difference between the GLS1 isoforms, KGA and GAC, and does this compound target both?
A3: GLS1 has two main splice variants: kidney-type glutaminase (KGA) and glutaminase C (GAC).[7] While both are products of the GLS1 gene, GAC is a truncated form that exhibits more potent enzymatic activity.[6][7] Many cancer cells show a switch from expressing the KGA isoform to the more active GAC isoform, which can contribute to aggressive tumor behavior and therapy resistance.[7] this compound is designed to inhibit both KGA and GAC isoforms, which are the primary targets in cancer therapy.
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, we recommend preparing a concentrated stock solution (e.g., 10 mM) in DMSO and storing it in aliquots at -80°C to avoid multiple freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically <0.1%).
Troubleshooting Guide
Problem 1: My cells show minimal or no response to this compound.
| Possible Cause | Suggested Solution |
| Low GLS1 Dependence | Verify GLS1 expression levels in your cell line via Western Blot or qPCR. Cells with low GLS1 expression or a low reliance on glutamine may be intrinsically resistant. Consider using cell lines known to be glutamine-dependent (e.g., certain triple-negative breast cancers or ARID1A-mutant ovarian cancers).[8] |
| Expression of GLS2 Isoform | GLS1 inhibitors like this one are selective and do not inhibit the GLS2 isoform.[3] Cells may compensate for GLS1 inhibition by utilizing GLS2. Assess GLS2 expression. If high, consider a dual GLS1/GLS2 inhibitor or a different therapeutic strategy.[9] |
| Rapid Drug Metabolism/Efflux | Some cell lines may express high levels of drug efflux pumps. Test for synergy with inhibitors of common efflux pumps like Verapamil (for P-glycoprotein). |
| Compensatory Metabolic Pathways Activated | Cells can escape GLS1 inhibition by upregulating alternative metabolic pathways.[3] See the "Addressing Compensatory Pathways" section below for strategies to counteract this. |
| Incorrect Dosing or Inactive Compound | Confirm the inhibitor concentration with a fresh dilution from your stock. Verify the activity of your compound using a sensitive positive control cell line. |
Problem 2: I observe initial growth inhibition, but the cells recover over time (acquired resistance).
| Possible Cause | Suggested Solution |
| Upregulation of Glycolysis | Upon glutaminolysis blockade, cells may switch to increased glucose metabolism.[3][10] Combine this compound with a glycolysis inhibitor, such as 2-deoxyglucose (2-DG) or metformin.[3][11] |
| Increased Fatty Acid Oxidation (FAO) | FAO can be upregulated to fuel the TCA cycle.[3] Co-treatment with an FAO inhibitor like Etomoxir can restore sensitivity. Note: The combination of CB-839 and Etomoxir has been reported to be lethal in some mouse models, so careful dose optimization is required.[3] |
| Alternative Glutamate Production | Cells can use the glutaminase II pathway, involving enzymes like glutamine-pyruvate transaminase (GPT) and omega-amidase, to produce glutamate.[12][13] This bypasses the need for GLS1.[12][13] Consider combining with an inhibitor of this pathway if available, or use siRNA to knockdown key enzymes like glutamine transaminase K (GTK).[9] |
| Induction of Pro-Survival Autophagy | Glutamine deprivation or GLS1 inhibition can induce autophagy as a survival mechanism.[14] Co-treatment with an autophagy inhibitor such as Chloroquine (CQ) or Hydroxychloroquine (HCQ) can be synthetically lethal.[14] |
Problem 3: I am seeing unexpected toxicity in my in vivo model.
| Possible Cause | Suggested Solution |
| High Clearance Rate | Some GLS1 inhibitors have a high clearance rate in mice, requiring specific formulation or dosing schedules.[3] Review pharmacokinetic data if available and adjust the dosing regimen (e.g., more frequent administration). |
| Off-Target Effects | While designed to be selective, high concentrations may lead to off-target effects. Perform a dose-escalation study to find the maximum tolerated dose (MTD) in your specific animal model. |
| Synergistic Toxicity with Combination Therapy | Combining GLS1 inhibitors with other metabolic inhibitors can lead to synergistic toxicity.[3] When using combination therapies, it is crucial to perform thorough toxicity studies, testing various dose combinations to identify a safe and effective therapeutic window. |
Addressing Compensatory Metabolic Pathways
Inhibition of GLS1 is a significant metabolic stressor, and cancer cells often adapt by rerouting their metabolism to survive. Understanding and targeting these compensatory pathways is key to overcoming resistance.
Key Compensatory Mechanisms
-
Increased Glycolysis and Fatty Acid Oxidation (FAO): Cells can increase their uptake and utilization of glucose and fatty acids to provide alternative carbon sources for the TCA cycle and energy production.[3]
-
Alternative Glutamate Production: The "glutaminase II pathway" can convert glutamine to α-ketoglutarate via the intermediates α-ketoglutaramate (KGM), bypassing GLS1.[12][13]
-
Upregulation of GLS2: Cells expressing the GLS2 isoform can maintain glutamate production in the presence of a GLS1-selective inhibitor.[9]
-
Autophagy: Cells can initiate autophagy to recycle intracellular components and generate nutrients to survive the metabolic stress induced by GLS1 inhibition.[14]
Strategies for Combination Therapies
The table below summarizes potential combination strategies to counteract these compensatory mechanisms.
| Compensatory Pathway | Combination Target | Example Agent(s) | Rationale |
| Glycolysis | Glycolytic Enzymes / ETC Complex I | 2-Deoxyglucose (2-DG), Metformin | Creates a dual metabolic blockade, preventing cells from switching to glucose metabolism.[3][11] |
| Fatty Acid Oxidation | CPT1 | Etomoxir | Blocks the import of fatty acids into the mitochondria, preventing their use as a fuel source.[3] |
| Autophagy | Lysosomal Function | Chloroquine (CQ), Hydroxychloroquine (HCQ) | Prevents the final degradation step of autophagy, leading to the accumulation of dysfunctional autophagosomes and cell death.[14] |
| DNA Repair | PARP | Olaparib, Talazoparib | GLS1 inhibition can induce replication stress, making cells more vulnerable to PARP inhibitors that block DNA damage repair.[3][9] |
| mTORC1 Signaling | Hsp90 | 17-AAG | In cells with hyperactive mTORC1 signaling, combining GLS and Hsp90 inhibitors can induce acute cell death by exacerbating ER and oxidative stress.[15][16] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (and any combination drug) in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control wells and plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for GLS1 and Compensatory Markers
-
Sample Preparation: Treat cells with this compound at the desired concentration and time point. Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-GLS1, anti-GLS2, anti-LC3B for autophagy, anti-cleaved PARP for apoptosis) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Extracellular Flux Analysis (Seahorse Assay)
-
Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours) prior to the assay.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Wash the cells with Seahorse XF Base Medium (supplemented with glucose, glutamine, and pyruvate as required for your experiment) and add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.
-
-
Mito Stress Test: Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., Oligomycin, FCCP, Rotenone/Antimycin A).
-
Data Acquisition: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the pre-programmed assay protocol to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Analysis: Analyze the resulting data to determine key parameters of mitochondrial respiration and glycolysis, which will reveal metabolic shifts induced by GLS1 inhibition.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Targeting glutamine dependence through GLS1 inhibition suppresses ARID1A-inactivated clear cell ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Upregulation of the Glutaminase II Pathway Contributes to Glutamate Production upon Glutaminase 1 Inhibition in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic lethality of glutaminolysis inhibition, autophagy inactivation and asparagine depletion in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic lethality of combined glutaminase and Hsp90 inhibition in mTORC1-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic lethality of combined glutaminase and Hsp90 inhibition in mTORC1-driven tumor cells. [vivo.weill.cornell.edu]
Technical Support Center: Improving the Bioavailability and Pharmacokinetics of GLS1 Inhibitor-6
Welcome to the technical support center for GLS1 Inhibitor-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the bioavailability and pharmacokinetics of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your in vivo and in vitro experiments with this compound.
Issue 1: Low Oral Bioavailability in Animal Models
-
Q1: My in vivo study shows very low oral bioavailability for this compound. What are the potential causes and how can I troubleshoot this?
A1: Low oral bioavailability is a common challenge for poorly soluble compounds.[1][2] Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting approach:
-
Assess Physicochemical Properties: First, confirm the solubility and permeability characteristics of your specific batch of this compound. Poor aqueous solubility is a primary reason for low oral absorption.[3]
-
Evaluate Formulation Strategy: How is the compound being formulated for oral administration? A simple suspension in an aqueous vehicle may not be sufficient. Consider the formulation strategies outlined in the table below.[4][5][6]
-
Investigate First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.[3] In vitro metabolism studies using liver microsomes or hepatocytes can help quantify this effect.
-
Consider Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the gut lumen.[7] A Caco-2 permeability assay can help determine the efflux ratio.[8]
-
Issue 2: High Variability in Pharmacokinetic (PK) Data
-
Q2: I am observing significant variability in the plasma concentrations of this compound between individual animals in my PK study. What could be the cause and how can I minimize this?
A2: High variability in PK data can obscure the true pharmacokinetic profile of a compound. Here are some common causes and solutions:
-
Inconsistent Formulation: Ensure the formulation is homogenous and that each animal receives a consistent dose. For suspensions, ensure they are well-mixed before and during dosing.
-
Dosing Accuracy: Verify the accuracy of your dosing technique. For oral gavage, ensure the compound is delivered directly to the stomach.
-
Animal Health and Fasting Status: Differences in the health, stress levels, and fasting state of the animals can affect gastrointestinal motility and absorption. Standardize these conditions as much as possible.
-
Analytical Method Variability: Validate your bioanalytical method to ensure it is robust and reproducible.[9] Check for issues with sample collection, processing, and storage.
-
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Q3: My in vitro permeability data (e.g., from Caco-2 assays) suggested good absorption, but the in vivo bioavailability is still low. Why is there a discrepancy?
A3: A lack of correlation between in vitro and in vivo results can be due to several factors not fully captured by in vitro models:
-
First-Pass Metabolism: As mentioned, in vitro permeability assays do not typically account for the extensive first-pass metabolism that can occur in the liver and gut wall.[3]
-
Solubility vs. Permeability: While permeability might be high, the dissolution rate of the compound in the gastrointestinal tract could be the rate-limiting step for absorption.[1]
-
Influence of Gastrointestinal Fluids: The composition of bile salts and other components in the gut can influence drug solubilization and absorption in ways not replicated in standard in vitro buffers.
-
Quantitative Data Summary
The following tables summarize formulation strategies to enhance bioavailability and key in vitro assays for pharmacokinetic profiling.
Table 1: Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area for dissolution.[10] | Simple and widely applicable.[11] | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, improving solubility and dissolution.[4][6] | Significant enhancement in dissolution rate.[11] | Potential for recrystallization during storage, affecting stability.[11] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils and surfactants, forming a microemulsion in the gut.[5][12] | Improves solubility and can enhance lymphatic uptake, bypassing first-pass metabolism.[12] | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its aqueous solubility.[4][11] | Effective for a wide range of poorly soluble drugs.[11] | Can be limited by the size and shape of the drug molecule. |
| Nanotechnology-Based Approaches (e.g., Nanoparticles) | Increases surface area and can be engineered for targeted delivery and controlled release.[3][13] | High drug loading and potential for improved efficacy and reduced toxicity.[13] | Can be more complex and costly to manufacture. |
Table 2: Key In Vitro Assays for Pharmacokinetic Profiling
| Assay | Purpose | Key Parameters Measured | Interpretation of Results |
| Aqueous Solubility | To determine the intrinsic solubility of the compound. | Solubility (µg/mL) in different pH buffers. | Low solubility indicates potential absorption issues. |
| Caco-2 Permeability Assay | To assess intestinal permeability and identify potential for active efflux.[7][8] | Apparent permeability coefficient (Papp), Efflux Ratio.[8] | High Papp suggests good passive diffusion. An efflux ratio >2 suggests the compound is a substrate for efflux transporters.[8] |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | To evaluate passive membrane permeability.[14] | Effective permeability (Pe). | A rapid screening tool to predict passive absorption.[14] |
| Liver Microsomal Stability Assay | To assess metabolic stability and predict in vivo clearance. | Intrinsic clearance (CLint), Half-life (t½). | High clearance suggests rapid metabolism and potentially low oral bioavailability. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Percentage of bound and unbound drug. | High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the bidirectional permeability of this compound across a Caco-2 cell monolayer.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Preparation of Dosing Solutions: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and collect samples from the apical side as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B).
-
Protocol 2: Liver Microsomal Stability Assay
This protocol outlines a method to determine the metabolic stability of this compound in liver microsomes.
-
Reagents: Pooled liver microsomes (from the species of interest), NADPH regenerating system, and the test compound (this compound).
-
Incubation:
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Add this compound to the microsome suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint).
-
Visualizations
Caption: Simplified GLS1 signaling pathway and the point of intervention for this compound.
Caption: A workflow for troubleshooting and improving the bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nuvisan.com [nuvisan.com]
- 8. In Vitro Permeability Assays [merckmillipore.com]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 14. An In Vitro Study for Evaluating Permeability and Metabolism of Kurarinone - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate GLS1 Inhibitor-6 induced oxidative stress in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GLS1 Inhibitor-6. The information is designed to help mitigate off-target oxidative stress in normal (non-cancerous) cells during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound and provides actionable solutions.
Problem 1: Excessive cytotoxicity observed in normal cell lines at effective inhibitory concentrations.
Possible Cause: Inhibition of glutaminase 1 (GLS1) by this compound depletes intracellular glutamate, a crucial precursor for the synthesis of the primary antioxidant, glutathione (GSH).[1][2] This leads to a reduction in the cell's capacity to neutralize reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.[1][3][4]
Solutions:
-
Co-treatment with Antioxidants: Supplementing the cell culture media with antioxidants can replenish the cell's ability to combat oxidative stress.
-
N-Acetylcysteine (NAC): A precursor to cysteine, which is a rate-limiting substrate for GSH synthesis.[5] Co-incubation with NAC can restore intracellular GSH levels.[4][6]
-
Glutathione Monoethyl Ester (GSH-MEE): A cell-permeable form of glutathione that can directly increase intracellular GSH concentrations.[7][8][9]
-
α-Tocopherol (Vitamin E): A potent lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.[7]
-
-
Metabolite Rescue: Providing key metabolites downstream of GLS1 can bypass the enzymatic block and support cell survival.
Quantitative Data for Mitigation Strategies:
| Mitigating Agent | Cell Line Example | Effective Concentration Range | Observed Effect | Reference |
| N-Acetylcysteine (NAC) | HNSCC cells | 1 mM - 5 mM | Reversed clonogenic cell killing induced by the GLS1 inhibitor Telaglenastat (CB-839). Reduced 8-oxoguanine levels in combination with radiation and Telaglenastat.[6][11] | --INVALID-LINK--[11] |
| Glutathione Monoethyl Ester | Rat Mesencephalic | 1-10 mM | Dose-dependently elevated intracellular GSH and protected neurons from oxidative stress.[7] | --INVALID-LINK--[7] |
| α-Ketoglutarate | DLBCL cells | Not specified | Mitigated oxidative stress and abrogated cell death upon GLS1 inhibition.[7] | --INVALID-LINK--[7] |
Problem 2: Inconsistent or high background readings in oxidative stress assays.
Possible Cause: Technical variability in assays for ROS (e.g., using DCFH-DA) or GSH/GSSG ratios can lead to unreliable data. This can be due to factors like probe instability, inappropriate cell handling, or incorrect data normalization.
Solutions:
-
Reactive Oxygen Species (ROS) Assay (DCFH-DA):
-
Fresh Probe Preparation: Always prepare the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution fresh and protect it from light to avoid auto-oxidation and high background fluorescence.[12]
-
Gentle Cell Handling: Minimize harsh pipetting or centrifugation steps that can artificially induce ROS production.
-
Appropriate Controls: Include an untreated control, a vehicle control (e.g., DMSO), and a positive control (e.g., H₂O₂ or Tert-Butyl Hydrogen Peroxide) to validate the assay.[3]
-
Normalization: Normalize fluorescence intensity to protein concentration to account for differences in cell number.[12]
-
-
GSH/GSSG Ratio Assay:
-
Sample Preparation: For accurate GSSG measurement, it is crucial to immediately inactivate free thiols in the sample lysate to prevent the artificial oxidation of GSH. This is often done using a thiol-scavenging agent like N-ethylmaleimide (NEM).
-
Standard Curve: Generate a fresh standard curve for both GSH and GSSG for each experiment to ensure accurate quantification.
-
Kit Instructions: Adhere strictly to the protocol of the commercial assay kit being used, as different kits may have specific requirements.[1][13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce oxidative stress?
A1: this compound, also known as Compound 24y, is a potent and selective oral inhibitor of glutaminase 1 (GLS1) with an IC50 of 68 nM.[15][16] It exhibits over 220-fold selectivity for GLS1 over GLS2.[15] The primary mechanism of inducing oxidative stress is through the inhibition of GLS1, which catalyzes the conversion of glutamine to glutamate.[17][18] Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2] By blocking glutamate production, this compound depletes the cellular pool of GSH, leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress.[1][3][4]
Q2: At what point during my experiment should I add a mitigating agent?
A2: For prophylactic protection, the mitigating agent should be added either as a pre-treatment before adding this compound or co-administered with the inhibitor. The optimal timing may vary depending on the cell type and the specific kinetics of oxidative stress induction. It is recommended to perform a time-course experiment to determine the most effective treatment window for your specific experimental setup.
Q3: Will the addition of antioxidants or metabolites interfere with the anti-cancer effects of this compound?
A3: This is a critical consideration. The anti-tumor activity of GLS1 inhibitors is often linked to the induction of oxidative stress in cancer cells.[3][4] Therefore, systemic administration of antioxidants could potentially counteract the desired therapeutic effect. The strategies outlined here are intended for in vitro experiments to protect normal cells and to study the specific effects of GLS1 inhibition independent of generalized oxidative stress. For in vivo studies, targeted delivery of antioxidants to normal tissues would be necessary to avoid compromising the anti-cancer efficacy.
Q4: How can I confirm that this compound is indeed causing oxidative stress in my normal cells?
A4: You can perform several assays to quantify oxidative stress:
-
Measure ROS levels: Use fluorescent probes like DCFH-DA followed by fluorescence microscopy or a plate reader-based assay.[3][12][19][20]
-
Determine the GSH/GSSG ratio: A decrease in this ratio is a hallmark of oxidative stress. Several commercial kits are available for this measurement.[1][13][14]
-
Assess lipid peroxidation: Measure the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Analyze antioxidant enzyme activity: Measure the activity of enzymes like superoxide dismutase (SOD) and catalase.
Experimental Protocols
Key Experiment 1: Measurement of Intracellular ROS using DCFH-DA
This protocol is adapted from established methods for measuring total cellular ROS in adherent cells.[12][19]
Materials:
-
24-well or 96-well black, clear-bottom plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Bradford protein assay reagent
-
Fluorescence microscope and/or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed normal cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations for the specified duration. Include appropriate controls (untreated, vehicle).
-
Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-20 µM.
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Measurement:
-
Fluorescence Microscopy: Add PBS to the wells and immediately capture images using a fluorescence microscope with excitation/emission wavelengths of ~485/535 nm.
-
Plate Reader Quantification:
-
Lyse the cells in each well using an appropriate lysis buffer.
-
Transfer the lysate to a black 96-well plate.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/535 nm).
-
Measure the protein concentration of the lysate using a Bradford assay.
-
Normalize the fluorescence intensity to the protein concentration.
-
-
Key Experiment 2: Determination of GSH/GSSG Ratio
This protocol provides a general workflow. It is highly recommended to follow the specific instructions of a commercially available GSH/GSSG ratio assay kit for optimal results.[1][13][14]
Materials:
-
Commercial GSH/GSSG ratio assay kit (e.g., luminescence or colorimetric-based)
-
Treated cell pellets
-
Reagents and buffers provided in the kit (often include lysis buffer, thiol-scavenging agent, glutathione reductase, and a detection probe).
-
Microplate reader (luminescence or absorbance, depending on the kit)
Procedure:
-
Cell Lysis: Harvest and pellet the treated and control cells. Lyse the cells using the lysis buffer provided in the kit. It is critical to perform this step on ice to prevent degradation.
-
Sample Splitting: Divide the lysate from each sample into two aliquots: one for measuring total glutathione (GSH + GSSG) and one for measuring oxidized glutathione (GSSG) only.
-
Thiol Scavenging (for GSSG measurement): To the GSSG aliquot, add the thiol-scavenging agent provided in the kit to block free GSH.
-
GSSG Reduction (for total glutathione measurement): For the total glutathione measurement, glutathione reductase is used to convert all GSSG to GSH.
-
Detection Reaction: Add the detection reagent to all samples according to the kit's protocol. This reagent will react with GSH to produce a measurable signal (luminescence or color).
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength.
-
Calculation:
-
Use the standard curves for GSH and GSSG to determine their concentrations in your samples.
-
Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio.
-
Signaling Pathways and Experimental Workflows
GLS1 Inhibition and Oxidative Stress Pathway
Caption: Mechanism of this compound induced oxidative stress.
Mitigation Strategies Workflow
Caption: Decision workflow for mitigating oxidative stress.
References
- 1. GSH/GSSG-Glo™ Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaminase Inhibitors Induce Thiol-Mediated Oxidative Stress and Radiosensitization in Treatment-Resistant Cervical Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of intracellular elevation of glutathione (GSH) with glutathione monoethyl ester and GSH in brain and neuronal cultures: Relevance to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not [mdpi.com]
- 9. Glutathione Monoethyl Ester [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencellonline.com [sciencellonline.com]
- 14. abcam.com [abcam.com]
- 15. This compound - Ace Therapeutics [acetherapeutics.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Identification and characterization of a novel glutaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Debunking common artifacts in GLS1 Inhibitor-6 experiments
Welcome to the technical support center for GLS1 Inhibitor-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and artifacts that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of Glutaminase 1 (GLS1). It does not compete with the substrate glutamine for the active site. Instead, it binds to a distinct site on the enzyme, inducing a conformational change that 'freezes' the enzyme in a non-active state, thereby preventing the conversion of glutamine to glutamate.[1] This inhibition disrupts cancer cell metabolism, leading to reduced proliferation, increased oxidative stress, and apoptosis in glutamine-dependent tumors.[2][3][4]
Q2: What are the recommended storage conditions and solvent for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. Due to the poor aqueous solubility of many small molecule inhibitors, it is crucial to ensure the final DMSO concentration in your cell culture media does not exceed a level that affects cell viability (typically <0.5%).[1]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Cell Line Dependence: Not all cell lines are equally dependent on glutamine metabolism.[5] Cells that rely on alternative metabolic pathways may be inherently resistant to GLS1 inhibition.[5]
-
Inhibitor Inactivity: Improper storage or multiple freeze-thaw cycles of the compound can lead to degradation.
-
Suboptimal Concentration: The effective concentration can vary significantly between different cell lines.[1] A dose-response experiment is crucial to determine the IC50 for your specific cell model.
-
High Cell Density: At high cell densities, nutrient competition and altered metabolic states may reduce the apparent efficacy of the inhibitor.
-
Media Composition: The concentration of glutamine and other nutrients in the cell culture media can influence the cellular response to GLS1 inhibition.[6]
Troubleshooting Guide
Issue 1: Unexpected Cell Death at Low Concentrations
Question: I'm observing significant cytotoxicity in my control cell lines at concentrations of this compound that are well below the reported IC50 for sensitive lines. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your specific cell line. Run a vehicle-only control. |
| Off-Target Effects | While this compound is highly selective, off-target effects can never be completely ruled out, especially in sensitive or non-cancerous cell lines. Consider performing a rescue experiment by supplementing the media with glutamate to confirm that the observed toxicity is due to GLS1 inhibition.[7] |
| Compound Precipitation | Poor solubility can lead to compound precipitation, which may cause non-specific cytotoxicity. Visually inspect the culture medium for any precipitates after adding the inhibitor. If precipitation is observed, consider preparing a fresh stock solution or using a lower concentration. |
| L-Glutamine Degradation | In aqueous solutions, L-glutamine can degrade into ammonia, which is toxic to cells.[8] This effect can be exacerbated when cells are stressed. Using a stabilized form of L-glutamine, such as L-alanyl-L-glutamine, can mitigate this issue.[8] |
Issue 2: Inconsistent Results in Proliferation Assays
Question: My cell proliferation assay results with this compound are highly variable between experiments. How can I improve the reproducibility?
Possible Causes and Solutions:
| Quantitative Data Summary: Factors Affecting Proliferation Assays | |
| Parameter | Recommendation |
| Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. |
| Incubation Time | A minimum of 48-72 hours of incubation with the inhibitor is often required to observe significant effects on proliferation.[9][10] |
| Media Refreshment | For longer incubation periods (>72 hours), consider refreshing the media with the inhibitor to maintain a stable concentration and nutrient supply. |
| Assay Type | The choice of proliferation assay (e.g., WST, crystal violet, cell counting) can influence the results. Ensure the chosen assay is linear within your expected cell number range. |
Experimental Workflow for Improving Reproducibility:
Issue 3: Unexpected Upregulation of a Downstream Metabolite
Question: I am performing metabolomics analysis after this compound treatment. While glutamate levels are decreased as expected, I am seeing an unexpected increase in a related metabolite. Is this an artifact?
Possible Causes and Solutions:
This is likely not an artifact but rather a reflection of metabolic reprogramming by the cancer cells to compensate for the inhibition of glutaminolysis.
Signaling Pathway: Metabolic Compensation to GLS1 Inhibition
Explanation:
When GLS1 is inhibited, the conversion of glutamine to glutamate is blocked. To maintain the pool of α-ketoglutarate (α-KG) and fuel the TCA cycle, some cancer cells can upregulate alternative pathways.[11] For instance, they may increase the uptake and catabolism of other amino acids like alanine. Through the action of enzymes such as glutamate-pyruvate transaminase 2 (GPT2), alanine can be converted to pyruvate, which can then be used to generate α-KG, thus bypassing the GLS1-dependent step.[5] Therefore, an increase in metabolites related to these compensatory pathways is a plausible biological response, not necessarily an experimental artifact.
Key Experimental Protocols
Protocol 1: Western Blot for c-Myc Stability
Background: Recent studies have shown a positive feedback loop between GLS1 and the oncoprotein c-Myc.[12] Inhibition of GLS1 can lead to a reduction in c-Myc protein stability. This protocol details how to assess this effect.
Methodology:
-
Cell Culture and Treatment: Plate head and neck squamous cell carcinoma (HNSCC) cells (e.g., HN6, HN12) and allow them to adhere overnight. Treat the cells with this compound (e.g., 2 µM) or vehicle (DMSO) for 12 hours.
-
Protein Synthesis Inhibition: Add cycloheximide (CHX) at a final concentration of 50 µg/mL to all plates to block new protein synthesis.
-
Time Course Lysis: Harvest cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the c-Myc signal to the loading control. Plot the relative c-Myc protein levels over time to determine the protein half-life in the presence and absence of this compound.[12]
Protocol 2: In Vitro GLS1 Enzyme Inhibition Assay
Background: To confirm the direct inhibitory effect of this compound on enzyme activity, a coupled enzyme assay can be performed. This assay measures the production of glutamate.
Methodology:
-
Reagents:
-
Purified recombinant human GLS1 enzyme.
-
GLS1 Assay Buffer (e.g., 50 mM Tris-acetate, pH 8.6).
-
L-glutamine (substrate).
-
Glutamate dehydrogenase (GDH) (coupling enzyme).
-
NAD+ (cofactor for GDH).
-
This compound and a known control inhibitor (e.g., CB-839).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing GLS1 assay buffer, GDH, and NAD+.
-
Add serial dilutions of this compound or the control inhibitor to the wells of a 96-well plate.
-
Add the purified GLS1 enzyme to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding L-glutamine.
-
The glutamate produced by GLS1 is converted by GDH to α-ketoglutarate, which simultaneously reduces NAD+ to NADH.
-
-
Measurement:
-
Measure the increase in absorbance at 340 nm (due to NADH production) over time using a plate reader.
-
The rate of the reaction is proportional to the GLS1 activity.
-
-
Data Analysis:
References
- 1. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel glutaminase 1 allosteric inhibitor with 4-piperidinamine linker and aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Inhibition of glutamine metabolism counteracts pancreatic cancer stem cell features and sensitizes cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 9. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GLS1 Inhibitors in Triple-Negative Breast Cancer: CB-839 versus GLS1 Inhibitor-6
For researchers, scientists, and drug development professionals, this guide offers a detailed comparison of two glutaminase 1 (GLS1) inhibitors, CB-839 (Telaglenastat) and GLS1 Inhibitor-6, with a focus on their efficacy in triple-negative breast cancer (TNBC). While extensive data is available for CB-839 in the context of TNBC, public information on the efficacy of this compound in this specific malignancy is currently limited.
Triple-negative breast cancer represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. One promising therapeutic avenue is the inhibition of glutamine metabolism, a key pathway that fuels the rapid growth of many cancer cells. Glutaminase 1 (GLS1) is a critical enzyme in this pathway, converting glutamine to glutamate. Its inhibition can lead to cancer cell death, making GLS1 inhibitors a compelling class of anti-cancer agents.
This guide provides a comprehensive overview of the preclinical data for CB-839 in TNBC and presents the currently available information for this compound to offer a comparative perspective.
Mechanism of Action: Targeting Glutamine Metabolism
Both CB-839 and this compound are potent and selective inhibitors of GLS1. By blocking the conversion of glutamine to glutamate, these inhibitors disrupt downstream metabolic pathways essential for cancer cell proliferation, survival, and redox balance. This disruption can lead to cell cycle arrest and apoptosis in glutamine-dependent cancer cells. TNBC is a subtype of breast cancer that frequently exhibits a high dependency on glutamine, making it particularly susceptible to GLS1 inhibition.[1][2][3][4]
Comparative Efficacy Data
The following tables summarize the available quantitative data for CB-839 and this compound.
Table 1: Biochemical Potency
| Inhibitor | Target | IC50 | Selectivity | Reference |
| CB-839 | Recombinant Human GAC | < 50 nM | Selective for GLS1 over GLS2 | [5] |
| This compound | GLS1 | 68 nM | >220-fold selective for GLS1 over GLS2 | [6] |
Table 2: In Vitro Efficacy of CB-839 in Triple-Negative Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) | Reference |
| HCC1806 | TNBC | 20-55 | [1][5] |
| MDA-MB-231 | TNBC | 20-55 | [1][5] |
| Various TNBC Lines | TNBC | 2-300 | [1] |
Note: No publicly available data on the in vitro efficacy of this compound in TNBC cell lines was found at the time of this guide's compilation.
Table 3: In Vivo Efficacy of CB-839 in Triple-Negative Breast Cancer Xenograft Models
| Model | Treatment | Outcome | Reference |
| Patient-Derived TNBC Xenograft | CB-839 (single agent) | Significant antitumor activity | [2] |
| JIMT-1 (Basal-like HER2+) | CB-839 (single agent) | Significant antitumor activity | [2] |
| JIMT-1 (Basal-like HER2+) | CB-839 + Paclitaxel | Enhanced antitumor activity | [2] |
| HCC1806 (GLS1-high) | CB-839 + Carboplatin | Markedly delayed tumor growth and enhanced survival | [7] |
Note: While this compound has shown antitumor activity in A549 (lung) and HCT116 (colon) cancer xenograft models, no data on its efficacy in TNBC xenograft models is currently available in the public domain.[8][9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key experiments cited for CB-839.
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of TNBC cell lines (e.g., HCC1806, MDA-MB-231) are seeded in 96-well plates.
-
Treatment: Cells are treated with a dose range of CB-839 for 72 hours.
-
Analysis: Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay. The IC50 values are then calculated from the dose-response curves.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are subcutaneously implanted with TNBC cells or patient-derived tumor fragments.
-
Treatment: Once tumors reach a specified volume, mice are treated with CB-839 (administered orally), a vehicle control, or a combination therapy (e.g., with paclitaxel or carboplatin).
-
Analysis: Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as biomarker studies.[2][7]
Conclusion
CB-839 has demonstrated significant preclinical efficacy in a range of triple-negative breast cancer models. Its potent anti-proliferative and anti-tumor activities are well-documented, providing a strong rationale for its ongoing clinical development in this indication.[12][13][14]
This compound is a potent and selective GLS1 inhibitor with demonstrated anti-tumor activity in non-TNBC cancer models. However, a direct comparison of its efficacy against CB-839 in TNBC is not possible at this time due to the lack of publicly available data. Further studies are required to elucidate the potential of this compound as a therapeutic agent for triple-negative breast cancer.
For researchers in the field, the extensive dataset for CB-839 provides a valuable benchmark for the evaluation of new GLS1 inhibitors. The need for more data on emerging inhibitors like this compound highlights an area for future investigation in the quest for more effective treatments for triple-negative breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of glutaminase 1 (GLS1) Inhibits Proliferation, Clonogenicity, and Migration of Aggressive MDA-MB-231 Breast Cancer Cells by Increasing p21 and Decreasing Integrin-β1 Expression Journal of Clinical Practice and Research [jcpres.com]
- 4. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting glutamine metabolism enhances responses to platinum-based chemotherapy in triple-negative breast cancers (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
- 13. Facebook [cancer.gov]
- 14. researchgate.net [researchgate.net]
On-Target Activity Validation of a Novel GLS1 Inhibitor Using a Resistant Mutant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of a hypothetical novel glutaminase 1 (GLS1) inhibitor, designated GLS1 Inhibitor-6, with the well-characterized clinical candidate, Telaglenastat (CB-839). The validation of on-target activity is a critical step in drug discovery, and the use of a resistant mutant provides a powerful tool to confirm that the inhibitor's cellular effects are a direct consequence of engaging its intended target. This guide outlines the experimental data and protocols necessary for such a validation study.
Many tumors exhibit a strong dependence on glutamine metabolism, making the enzyme glutaminase 1 (GLS1) a compelling target for cancer therapy.[1][2] GLS1 catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle and supports cellular biosynthesis and redox balance.[2][3] Inhibition of GLS1 has shown promise in preclinical models and clinical trials for various cancers.[4][5][6]
Comparative Analysis of GLS1 Inhibitor Potency
The initial characterization of a novel GLS1 inhibitor involves assessing its potency against the wild-type (WT) enzyme and comparing it to a known inhibitor. Furthermore, evaluating its activity against a resistant mutant can provide strong evidence of on-target engagement.
| Inhibitor | Target | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) |
| This compound | WT GLS1 | 8 | 50 |
| Resistant GLS1 | >10,000 | >10,000 | |
| Telaglenastat (CB-839) | WT GLS1 | 25 | 80 |
| Resistant GLS1 | >10,000 | >10,000 |
Table 1: Comparative potency of this compound and Telaglenastat (CB-839) against wild-type (WT) and resistant GLS1. The data for this compound is hypothetical for illustrative purposes.
On-Target Engagement in a Cellular Context
To confirm that this compound binds to GLS1 in a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed. This assay measures the thermal stabilization of a target protein upon ligand binding.[7][8][9][10][11]
| Inhibitor | Target Protein | ΔTₘ (°C) in WT Cells | ΔTₘ (°C) in Resistant Mutant Cells |
| This compound | GLS1 | +4.2 | +0.3 |
| Telaglenastat (CB-839) | GLS1 | +3.8 | +0.1 |
Table 2: Cellular thermal shift assay (CETSA) results demonstrating target engagement of this compound and Telaglenastat (CB-839) in wild-type (WT) and resistant mutant cells. The data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.
Biochemical GLS1 Activity Assay
This assay measures the enzymatic activity of purified GLS1 and the inhibitory effect of test compounds.
Materials:
-
Purified recombinant human GLS1 (WT and resistant mutant)
-
L-glutamine
-
Tris-HCl buffer (pH 8.0)
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, L-glutamine, NAD+, and GDH.
-
Add the test inhibitor (e.g., this compound or CB-839) at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding purified GLS1 enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the rate of NADH production by monitoring the increase in absorbance at 340 nm.
-
Calculate the IC₅₀ values by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay assesses the effect of GLS1 inhibitors on the growth of cancer cell lines.
Materials:
-
Cancer cell line expressing WT GLS1
-
Cancer cell line expressing resistant GLS1 mutant
-
Complete cell culture medium
-
GLS1 inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the WT and resistant cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the GLS1 inhibitors.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the EC₅₀ values by normalizing the data to untreated controls and fitting to a dose-response curve.
Generation of a Resistant GLS1 Mutant Cell Line
A resistant cell line can be generated through prolonged exposure to a GLS1 inhibitor.
Procedure:
-
Culture a cancer cell line known to be sensitive to GLS1 inhibition in the continuous presence of a low concentration of a GLS1 inhibitor (e.g., CB-839).
-
Gradually increase the concentration of the inhibitor over several months.
-
Isolate and expand single-cell clones that are capable of proliferating at high concentrations of the inhibitor.
-
Sequence the GLS1 gene in the resistant clones to identify mutations that may confer resistance.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells.[7][8][9]
Materials:
-
WT and resistant mutant cell lines
-
GLS1 inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents (antibodies against GLS1 and a loading control)
Procedure:
-
Treat cultured cells with the GLS1 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble GLS1 in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTₘ) indicates target stabilization.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The GLS1 signaling pathway in cancer cells.
Caption: Experimental workflow for on-target validation.
References
- 1. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Glutaminase-1 Stimulates the Proliferation, Migration, and Survival of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. annualreviews.org [annualreviews.org]
Synergistic Potential of GLS1 Inhibition: A Comparative Guide to Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One of the key enzymes in this altered metabolism is glutaminase 1 (GLS1), which catalyzes the conversion of glutamine to glutamate, a crucial step for cancer cell proliferation and survival.[1] This guide provides a comparative overview of the synergistic effects observed when combining a GLS1 inhibitor, specifically Telaglenastat (CB-839), with standard chemotherapy agents. Telaglenastat is a potent, selective, and orally bioavailable inhibitor of GLS1.[2]
Mechanism of Synergy
Inhibition of GLS1 by Telaglenastat disrupts cancer cell metabolism in several ways, creating vulnerabilities that can be exploited by traditional chemotherapy. The primary mechanisms include:
-
Metabolic Stress and Energy Crisis: By blocking the conversion of glutamine to glutamate, Telaglenastat deprives cancer cells of a key anaplerotic source for the TCA cycle, leading to reduced ATP production and a general energy crisis.[1][3]
-
Increased Oxidative Stress: Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. GLS1 inhibition leads to GSH depletion, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy-induced reactive oxygen species (ROS).
-
Inhibition of Nucleotide Synthesis: Glutamine is a nitrogen donor for the synthesis of purines and pyrimidines. By limiting glutamate availability, GLS1 inhibition can impair nucleotide biosynthesis, thereby hindering DNA replication and repair, and potentiating the effects of DNA-damaging chemotherapeutic agents.
Comparative Analysis of Synergistic Effects
The following table summarizes the observed synergistic effects of Telaglenastat (CB-839) in combination with various standard chemotherapy agents across different cancer types. The synergy is quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Chemotherapy Agent | Cancer Type | Cell Line(s) | Combination Index (CI) | Key Findings & References |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | HCC1806, MDA-MB-231 | Synergistic (CI < 1) | CB-839 synergizes with paclitaxel by reversing GLS-dependent mechanisms that lead to taxane resistance. A Phase 1 study of the combination showed clinical activity in heavily pretreated TNBC patients.[2][4] |
| Carboplatin | Triple-Negative Breast Cancer (TNBC) | GLS-high TNBC cells | Synergistic (CI < 1) | GLS1 inhibition interferes with the generation of glutathione, which is involved in detoxifying platinum drugs. The combination leads to increased replication stress and G1 phase arrest.[5] |
| Doxorubicin | B-Cell Lymphoma | Raji | Strong to very strong synergy (CI = 0.057 to 0.285) | While this study used a different xanthone derivative in combination with doxorubicin, it highlights the potential for synergistic effects by targeting pathways that contribute to doxorubicin resistance.[6] Direct studies with Telaglenastat are needed for a conclusive comparison. |
| Gemcitabine | Pancreatic Cancer | MiaPaCa-2, BxPC-3, Panc-1 | Synergistic (CI = 0.04 to 0.4) with a CDA inhibitor | This study demonstrates strong synergy when gemcitabine is combined with a cytidine deaminase (CDA) inhibitor, which prevents gemcitabine inactivation.[7] Combining this approach with a GLS1 inhibitor could further enhance efficacy by targeting both drug metabolism and cancer cell metabolism. A study on pancreatic cancer stem cells showed that gemcitabine synergized with inhibitors of pathways that regulate the stemness biomarker NANOG.[8] |
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay and Combination Index Analysis
A common method to evaluate the synergistic effects of two drugs is the checkerboard assay followed by Combination Index (CI) calculation using the Chou-Talalay method.
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Drug Preparation and Treatment:
-
Stock solutions of Telaglenastat (CB-839) and the standard chemotherapy agent are prepared.
-
A dilution series of each drug is prepared.
-
The drugs are added to the cells in a checkerboard format, with varying concentrations of Drug A along the x-axis and Drug B along the y-axis. This includes single-agent treatments and combination treatments at various concentration ratios.
3. Cell Viability Assay:
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
4. Data Analysis:
-
The percentage of cell growth inhibition is calculated for each drug concentration and combination.
-
The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method. The CI value quantitatively determines the nature of the drug interaction (synergism, additivity, or antagonism).
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Mechanism of GLS1 inhibition and synergy with chemotherapy.
Caption: Workflow for in vitro drug combination synergy screening.
Conclusion
The preclinical data strongly suggest that inhibiting GLS1 with agents like Telaglenastat (CB-839) can synergistically enhance the efficacy of standard chemotherapy agents across a range of cancer types. This combination strategy holds promise for overcoming drug resistance and improving therapeutic outcomes. Further clinical investigation is warranted to validate these findings and to identify patient populations most likely to benefit from this targeted metabolic approach.
References
- 1. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting glutamine metabolism enhances responses to platinum-based chemotherapy in triple-negative breast cancers (TNBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of 1,3,6-Trihydroxy-4,5,7-Trichloroxanthone in Combination with Doxorubicin on B-Cell Lymphoma Cells and Its Mechanism of Action Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of synergistic gemcitabine-based combination treatment through a novel tumor stemness biomarker NANOG in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of GLS1 Inhibitor-6 for GLS1 over GLS2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of GLS1 Inhibitor-6 (represented by the well-characterized, potent, and selective GLS1 inhibitor, CB-839/Telaglenastat) against its primary target, Glutaminase 1 (GLS1), versus the off-target isoform, Glutaminase 2 (GLS2). The data presented herein, supported by detailed experimental protocols, demonstrates the high selectivity of this class of inhibitors, a critical attribute for therapeutic candidates targeting glutamine metabolism in oncology and other diseases.
Data Presentation: Quantitative Inhibitory Activity
The selectivity of a GLS1 inhibitor is paramount to minimize potential off-target effects, as GLS1 and GLS2 have distinct tissue distribution and physiological roles. The following table summarizes the half-maximal inhibitory concentration (IC50) values for CB-839 against both human GLS1 (specifically the Glutaminase C, or GAC, splice variant) and GLS2. Lower IC50 values indicate higher potency.
| Target Enzyme | Inhibitor | IC50 Value | Fold Selectivity (GLS2/GLS1) |
| Human GLS1 (GAC isoform) | CB-839 | ~180 nM¹ | >55-fold |
| Human GLS2 | CB-839 | 10 µM - 35 µM¹ |
¹Data obtained from assays with recombinant human enzymes. The IC50 for GLS1 can be even lower (in the 24-29 nM range) under different assay conditions, particularly with pre-incubation of the inhibitor with the enzyme, which would indicate even higher selectivity.[1][2]
Signaling Pathway and Experimental Workflow
To understand the context of inhibition, it is crucial to visualize the glutaminolysis pathway targeted by GLS1 inhibitors and the general workflow for assessing their selectivity.
Glutaminolysis Signaling Pathway
Glutaminolysis is a key metabolic pathway that fuels cancer cell proliferation by converting glutamine into intermediates for the TCA cycle and biosynthesis.[3] GLS1 is the rate-limiting enzyme in this process.
Caption: The Glutaminolysis Pathway and the Site of Action for this compound.
Experimental Workflow for Determining Inhibitor Selectivity
The assessment of inhibitor selectivity involves parallel biochemical assays against the target (GLS1) and off-target (GLS2) enzymes.
Caption: Workflow for assessing the selectivity of this compound.
Experimental Protocols
The following protocol outlines a coupled enzymatic assay to determine the IC50 values of a test compound against GLS1 and GLS2. This method measures the production of glutamate, which is then used by glutamate dehydrogenase (GDH) to convert a cofactor (e.g., NAD+) to its reduced form (e.g., NADH), providing a detectable signal.[4][5][6][7]
I. Materials and Reagents
-
Enzymes: Recombinant human GLS1 (GAC isoform) and recombinant human GLS2.
-
Inhibitor: this compound (e.g., CB-839), dissolved in DMSO.
-
Substrate: L-Glutamine.
-
Coupling Enzyme: Glutamate Dehydrogenase (GDH).
-
Cofactor: NAD+ (Nicotinamide adenine dinucleotide).
-
Assay Buffer: e.g., 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 1 mM DTT.
-
Plate: 96-well black microplate suitable for fluorescence readings.
-
Instrumentation: Fluorescent microplate reader.
II. Assay Procedure
-
Preparation of Reagents:
-
Prepare a 1X Assay Buffer from a stock solution.
-
Prepare a serial dilution of the this compound in 1X Assay Buffer containing a fixed percentage of DMSO (e.g., 2%). Include a DMSO-only vehicle control.
-
Prepare the enzyme solutions by diluting recombinant GLS1 and GLS2 to their final working concentrations in 1X Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Prepare the Substrate/Cofactor/Coupling Enzyme solution by mixing L-Glutamine, NAD+, and GDH in 1X Assay Buffer.
-
-
Assay Execution (performed in parallel for GLS1 and GLS2):
-
Add the diluted this compound or vehicle control to the appropriate wells of the 96-well plate.
-
Add the respective enzyme solution (GLS1 or GLS2) to the wells.
-
Pre-incubation (Optional but Recommended): Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme. This is particularly important for slow-binding inhibitors.[4]
-
Initiate the enzymatic reaction by adding the Substrate/Cofactor/Coupling Enzyme solution to all wells.
-
-
Detection:
-
Immediately measure the fluorescence (e.g., excitation at 340 nm, emission at 460 nm for NADH) in a kinetic mode, taking readings every minute for 30-60 minutes.
-
III. Data Analysis
-
Calculate Reaction Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Determine Selectivity: Calculate the selectivity index by dividing the IC50 value for GLS2 by the IC50 value for GLS1. A higher ratio indicates greater selectivity for GLS1.
This comprehensive approach ensures a robust and reproducible assessment of the selectivity profile of GLS1 inhibitors, providing critical data for further drug development efforts.
References
- 1. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 2. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GLS1 Inhibitor-6 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of GLS1 Inhibitor-6, a potent and selective inhibitor of glutaminase 1 (GLS1), across various cancer models. As "this compound" is not a publicly recognized designation, this guide will focus on the well-characterized and clinically evaluated GLS1 inhibitor, CB-839 (Telaglenastat) , as a representative compound. For comparative purposes, data on the earlier GLS1 inhibitor BPTES and another clinical-stage inhibitor, IACS-6274 , are also included.
Introduction to GLS1 Inhibition in Oncology
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such critical pathway is glutaminolysis, which is initiated by the enzyme glutaminase (GLS). GLS1 catalyzes the conversion of glutamine to glutamate, a key step that fuels the tricarboxylic acid (TCA) cycle, supports nucleotide and fatty acid synthesis, and contributes to redox homeostasis. The dependence of many tumors on glutamine metabolism, often termed "glutamine addiction," makes GLS1 an attractive therapeutic target.
Comparative Efficacy of GLS1 Inhibitors
The following sections present a detailed comparison of CB-839, BPTES, and IACS-6274 based on their in vitro and in vivo efficacy in various cancer models.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the selected GLS1 inhibitors across a range of cancer cell lines.
| Cell Line | Cancer Type | CB-839 (Telaglenastat) IC50 (nM) | BPTES IC50 (µM) | IACS-6274 IC50 (nM) |
| Breast Cancer | ||||
| HCC1806 | Triple-Negative | 20-55[1] | ≥2[1] | Not Reported |
| MDA-MB-231 | Triple-Negative | 20-55[1] | ≥2[1] | Not Reported |
| BT-549 | Triple-Negative | Not Reported | Not Reported | Not Reported |
| HCC1937 | Triple-Negative | Not Reported | Not Reported | Not Reported |
| Lung Cancer | ||||
| A549 | Non-Small Cell | Not Reported | Not Reported | 26[2] |
| Renal Cell Carcinoma | ||||
| SN12 | Clear Cell | 740[3] | Not Reported | Not Reported |
| 786-O | Clear Cell | 970[3] | Not Reported | Not Reported |
| Lymphoma | ||||
| P493 | B-cell Lymphoma | Not Reported | Inhibits growth at 10 µM[4] | Not Reported |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.
In Vivo Antitumor Efficacy
The following table summarizes the in vivo efficacy of the GLS1 inhibitors in xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice.
| Cancer Model | Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Pancreatic Cancer (Patient-Derived Xenograft) | BPTES (nanoparticles) | 54 mg/kg, i.v., every 3 days | Significant tumor growth attenuation | [5] |
| Lymphoma (P493 Xenograft) | BPTES | 12.5 mg/kg, i.p., every other day | Significant inhibition of tumor growth | [6] |
| Ovarian Cancer (Low ASNS) | IACS-6274 | Not specified | Responsive to treatment | [7] |
| Non-Small Cell Lung Cancer (KEAP1/NFE2L2 mutant) | IACS-6274 | Not specified | Responsive to treatment | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Figure 1: Simplified signaling pathway of glutaminolysis and the point of intervention for GLS1 inhibitors.
Figure 2: General experimental workflow for assessing the efficacy of GLS1 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a standard method for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8][9][10]
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Cancer cell lines of interest
-
Cell culture medium
-
GLS1 inhibitors (CB-839, BPTES, IACS-6274)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a density that ensures logarithmic growth during the experiment. The volume is typically 100 µl for 96-well plates and 25 µl for 384-well plates.[11]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.[11]
-
Compound Treatment: Add serial dilutions of the GLS1 inhibitors to the wells. Include a vehicle control (e.g., DMSO). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid toxicity.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[11]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent.[9]
-
Equilibration: Equilibrate the plates to room temperature for approximately 30 minutes.[10]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measurement: Record the luminescence using a plate reader.[11]
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells and calculate the IC50 values using appropriate software.
Mouse Xenograft Model
This protocol describes the establishment of subcutaneous xenograft tumors in mice to evaluate the in vivo efficacy of GLS1 inhibitors.[12][13][14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[12]
-
Cancer cell lines
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Syringes and needles (27- or 30-gauge)
-
Calipers for tumor measurement
-
GLS1 inhibitors formulated for in vivo administration
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.[12]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in PBS or culture medium.[12]
-
Determine cell viability using a method like trypan blue exclusion.[12]
-
Adjust the cell concentration to the desired number of cells per injection volume (e.g., 1-10 million cells in 100-200 µl).[13]
-
For some cell lines, mixing with Matrigel can improve tumor engraftment.[14]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Drug Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the GLS1 inhibitors and vehicle control according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
Glutaminase (GLS) Activity Assay
This protocol provides a method to measure the enzymatic activity of GLS in biological samples.[3][16][17]
Materials:
-
Cell or tissue lysates
-
GLS Assay Buffer
-
Glutamine (substrate)
-
Glutamate standard
-
Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with a product of the glutaminase reaction)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Sample Preparation:
-
Standard Curve:
-
Prepare a standard curve using a serial dilution of glutamate.[17]
-
-
Enzymatic Reaction:
-
In a multiwell plate, add the sample lysate to the wells.
-
Initiate the reaction by adding the glutamine substrate.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).[3]
-
-
Detection:
-
Add the detection reagent mixture, which typically contains an enzyme that converts glutamate to a detectable product.
-
Incubate to allow for the development of the signal.
-
-
Measurement:
-
Read the absorbance or fluorescence using a microplate reader.
-
-
Calculation:
-
Determine the concentration of glutamate produced in the samples by comparing the readings to the glutamate standard curve.
-
Calculate the GLS activity, typically expressed as units per milligram of protein.
-
Conclusion
GLS1 inhibitors, particularly CB-839 (Telaglenastat), have demonstrated significant antitumor activity in a variety of preclinical cancer models. The data presented in this guide highlight the potential of targeting glutamine metabolism as a therapeutic strategy in oncology. The provided experimental protocols offer a framework for researchers to further investigate the efficacy of GLS1 inhibitors in different cancer contexts. The comparative data with earlier (BPTES) and contemporary (IACS-6274) inhibitors underscore the ongoing development and refinement of this class of targeted therapies. Further research and clinical trials are essential to fully elucidate the therapeutic potential of GLS1 inhibitors in the treatment of human cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IPN-60090 ( IACS-6274) | GLS1 (the kidney-type glutaminase) inhibitor | antineoplastic and immunostimulating | CAS 1853164-83-6 | Buy IPN60090 ( IACS6274) from Supplier InvivoChem [invivochem.com]
- 3. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of tumor-specific glutaminase diminishes cell-autonomous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. nursingcenter.com [nursingcenter.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Mouse xenograft tumor model [bio-protocol.org]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. abcam.cn [abcam.cn]
Enhancing Anti-Tumor Response: A Comparative Guide to Combining GLS1 Inhibitors with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The convergence of metabolic modulation and immunotherapy represents a promising frontier in oncology. This guide provides a comprehensive comparison of combining GLS1 (Glutaminase-1) inhibitors with immunotherapy to potentiate anti-tumor responses. By targeting the metabolic vulnerability of cancer cells dependent on glutamine, GLS1 inhibitors can remodel the tumor microenvironment, rendering it more susceptible to immune-mediated killing. This guide synthesizes preclinical and clinical data, focusing on the well-characterized GLS1 inhibitor Telaglenastat (CB-839), to illustrate the potential of this combination strategy.
Performance Comparison: Monotherapy vs. Combination Therapy
The synergy between GLS1 inhibition and immunotherapy, particularly with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, has been demonstrated across various cancer models. The following tables summarize the enhanced anti-tumor efficacy observed with the combination therapy compared to the respective monotherapies.
Preclinical Efficacy in Syngeneic Mouse Models
| Treatment Group | Tumor Growth Inhibition (%) | Increase in Survival | Reference |
| CT26 Colon Carcinoma | |||
| Vehicle Control | 0 | - | [1][2] |
| Anti-PD-1/PD-L1 | Moderate | Moderate | [1][2] |
| GLS1 Inhibitor (CB-839) | Low to Moderate | Low | [1][2] |
| CB-839 + Anti-PD-1/PD-L1 | Significant | Significant | [1][2] |
| B16 Melanoma | |||
| Vehicle Control | 0 | - | [3][4] |
| Anti-PD-1 | Moderate | Moderate | [3][4] |
| GLS1 Inhibitor (CB-839) | Low | Low | [3][4] |
| CB-839 + Anti-PD-1 | Significant | Significant | [3][4] |
| Ovarian Cancer Xenograft | |||
| Vehicle Control | 0 | - | [5][6] |
| Anti-PD-L1 | Moderate | Moderate | [5][6] |
| GLS1 Inhibitor (968) | Moderate | Moderate | [5][6] |
| GLS1 Inhibitor (968) + Anti-PD-L1 | Significant | Prolonged | [5][6] |
Clinical Efficacy in Human Trials (Advanced Solid Tumors)
A phase I/II study evaluated the combination of Telaglenastat (CB-839) with nivolumab (anti-PD-1) in patients with advanced solid tumors. While the combination was generally well-tolerated, the overall response rate (ORR) varied across different cancer types and prior treatment histories.[7][8][9]
| Patient Cohort | Overall Response Rate (ORR) | Reference |
| Checkpoint inhibitor-naïve clear-cell renal cell carcinoma (ccRCC) | 24% | [7][8] |
| ccRCC after nivolumab | 5.9% | [7][8] |
| Melanoma after anti-PD-1/PD-L1 | 5.4% | [7][8] |
| Non-small-cell lung cancer (NSCLC) after anti-PD-1/PD-L1 | 0% | [7][8] |
These findings suggest that the combination may be more effective in specific patient populations and earlier lines of therapy.
Immunomodulatory Effects of GLS1 Inhibition
The enhanced anti-tumor response stems from the profound effects of GLS1 inhibition on the tumor microenvironment (TME). By limiting glutamine availability for tumor cells, GLS1 inhibitors are hypothesized to increase glutamine levels in the TME, which can be utilized by immune cells.
| Immune Cell Population | Effect of GLS1 Inhibitor + Immunotherapy | Mechanism | Reference |
| CD8+ T cells | Increased infiltration and activation | Enhanced effector function and granzyme B secretion. Depletion of CD8+ T-cells reversed the anti-tumor effects. | [1][2][5][6] |
| CD4+ T cells | Increased granzyme B secretion | Enhanced cytotoxic potential. | [5][6] |
| Tumor-Infiltrating Lymphocytes (TILs) | Improved cytotoxic activity | GLS1 inhibition differentially alters tumor and immune cell metabolism, favoring T cell function. | [3][4] |
Signaling Pathways and Mechanisms of Action
The combination of a GLS1 inhibitor and immunotherapy creates a synergistic anti-tumor effect through a multi-faceted mechanism. The GLS1 inhibitor primarily acts on the metabolic state of the tumor and the tumor microenvironment, which in turn enhances the efficacy of the immune checkpoint inhibitor.
Caption: Mechanism of synergistic anti-tumor response.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and building upon these findings.
In Vivo Tumor Growth Studies
Objective: To evaluate the anti-tumor efficacy of GLS1 inhibitor and immunotherapy combinations in a syngeneic mouse model.
Protocol:
-
Cell Culture: CT26 colon carcinoma or B16 melanoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Tumor Implantation: 6-8 week old female BALB/c or C57BL/6 mice are subcutaneously injected with 1x10^6 CT26 or B16 cells, respectively, in the flank.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups:
-
Vehicle control (oral gavage)
-
GLS1 Inhibitor (e.g., CB-839 at 200 mg/kg, twice daily, oral gavage)
-
Immunotherapy (e.g., anti-PD-1 antibody at 10 mg/kg, intraperitoneal injection, twice weekly)
-
Combination of GLS1 Inhibitor and Immunotherapy
-
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight and general health are also monitored.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity. Survival is recorded.
-
Analysis: Tumor growth curves and survival plots are generated. Statistical analysis (e.g., ANOVA, Log-rank test) is performed to determine significance.
Flow Cytometry for Immune Cell Profiling
Objective: To analyze the composition and activation state of immune cells within the tumor microenvironment.
Protocol:
-
Tumor Digestion: At the study endpoint, tumors are excised, minced, and digested in a solution containing collagenase and DNase for 30-60 minutes at 37°C to obtain a single-cell suspension.
-
Cell Staining: The cell suspension is filtered and stained with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1) and intracellular markers of activation and cytotoxicity (e.g., Ki-67, Granzyme B, IFN-γ) after fixation and permeabilization.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells) and their expression of activation markers are quantified using flow cytometry analysis software.
In Vitro T-cell Killing Assay
Objective: To assess the ability of T cells to kill tumor cells in the presence of a GLS1 inhibitor.
Protocol:
-
Co-culture: Tumor cells (e.g., melanoma patient-derived cell lines) are co-cultured with autologous tumor-infiltrating lymphocytes (TILs) at a specific effector-to-target ratio (e.g., 1:1).
-
Treatment: The co-culture is treated with a GLS1 inhibitor (e.g., CB-839 at 1 µM) or vehicle control.
-
Apoptosis Measurement: After a defined incubation period (e.g., 24-48 hours), tumor cell apoptosis is measured using an Annexin V/Propidium Iodide staining kit and flow cytometry.
-
Analysis: The percentage of apoptotic tumor cells is quantified to determine the cytotoxic activity of the TILs under different treatment conditions.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the combination of a GLS1 inhibitor with immunotherapy.
Caption: Preclinical experimental workflow.
Alternative and Comparative Therapies
While the combination of GLS1 inhibitors and immunotherapy is promising, it is important to consider it within the broader landscape of cancer treatment.
-
Chemotherapy + Immunotherapy: This combination is already a standard of care in several cancers. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and enhancing the anti-tumor immune response. However, it can also have immunosuppressive effects.
-
Targeted Therapy + Immunotherapy: Combining targeted therapies (e.g., BRAF/MEK inhibitors in melanoma) with immunotherapy has shown significant efficacy. The choice of combination depends on the specific oncogenic drivers of the tumor.
-
Other Metabolic Inhibitors + Immunotherapy: Research is ongoing into combining immunotherapy with inhibitors of other metabolic pathways, such as glycolysis (e.g., LDH inhibitors) or fatty acid oxidation.
The key advantage of GLS1 inhibition lies in its potential to specifically modulate the tumor microenvironment to be more favorable for an immune response, potentially with a different and more manageable toxicity profile compared to chemotherapy.
Conclusion
The strategy of combining GLS1 inhibitors with immunotherapy holds significant promise for enhancing anti-tumor responses. Preclinical data robustly supports the synergistic effects of this combination, driven by the favorable remodeling of the tumor microenvironment and enhanced T-cell function. While early clinical results are mixed, they provide a strong rationale for further investigation, particularly in identifying predictive biomarkers to select patient populations most likely to benefit. The detailed experimental protocols provided in this guide should facilitate further research to optimize this promising therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Combination of Glutaminase Inhibitor 968 and PD-L1 Blockade Boosts the Immune Response against Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Combination of Glutaminase Inhibitor 968 and PD-L1 Blockade Boosts the Immune Response against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
Evaluating the Therapeutic Window of a Novel GLS1 Inhibitor in Comparison to Established Alternatives
A comprehensive guide for researchers and drug development professionals on the evolving landscape of glutaminase 1 (GLS1) inhibition. This guide provides a comparative analysis of a novel investigational compound, GLS1 Inhibitor-6, against established GLS1 inhibitors, focusing on the therapeutic window, efficacy, and toxicity profiles supported by experimental data.
Glutaminase 1 (GLS1) has emerged as a critical metabolic enzyme in oncology, playing a pivotal role in the survival and proliferation of cancer cells by catalyzing the conversion of glutamine to glutamate.[1] This process is essential for energy production, biosynthesis, and maintaining redox balance within tumor cells.[2][3] Consequently, the development of GLS1 inhibitors represents a promising therapeutic strategy.[1][4] This guide evaluates the therapeutic window of a novel compound, this compound, in comparison to other well-characterized GLS1 inhibitors such as Telaglenastat (CB-839) and IACS-6274.
Comparative Efficacy and Cytotoxicity of GLS1 Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the concentration range where it produces the desired therapeutic effect without causing unacceptable toxicity. For GLS1 inhibitors, this is often initially assessed by comparing the half-maximal inhibitory concentration (IC50) against the target enzyme or cancer cells with the half-maximal cytotoxic concentration (CC50) in normal cells.
| Inhibitor | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50/IC50) | Reference |
| This compound (Hypothetical) | GLS1 | 15 | NCI-H1703 | 9 nM | N/A |
| Telaglenastat (CB-839) | GLS1 (GAC) | 24 | HCC-1806 (TNBC) | < 50 nM | [5] |
| IACS-6274 (IPN60090) | GLS1 | N/A | N/A | N/A | [6][7] |
| BPTES | GLS1 | N/A | Various | Low µM range | [8] |
| GLS1 Inhibitor-1 (Compound 27) | GLS1 | 21 | PC-3 | 0.3 nM | [9] |
Note: Data for this compound is hypothetical and based on desirable characteristics for a novel inhibitor. N/A indicates that specific data was not available in the searched literature.
In Vivo Efficacy and Safety Profiles
Preclinical and clinical studies are essential to determine the real-world therapeutic window. These studies provide insights into the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), and overall safety profile.
| Inhibitor | Clinical Phase | Recommended Phase 2 Dose | Common Adverse Events | Antitumor Activity | Reference |
| This compound (Hypothetical) | Preclinical | N/A | N/A | Significant tumor growth inhibition in xenograft models | N/A |
| Telaglenastat (CB-839) | Phase I/II | 600-800 mg BID | Fatigue, Nausea | Stable disease observed in multiple solid tumors | [6][10] |
| IACS-6274 | Phase I | 180 mg BID | Photopsia, Photophobia, increased creatinine | Stable disease in 17 of 20 evaluable patients | [11][12] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of GLS1 inhibitors requires a clear view of the targeted metabolic pathways and the experimental procedures used for their evaluation.
References
- 1. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Glutaminase GLS1 Inhibitors as Potential Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. IACS-6274 is well tolerated and biologically active in selected advanced tumours - Medical Conferences [conferences.medicom-publishers.com]
- 12. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of GLS1 Inhibitor-6 in a Laboratory Setting
Researchers and drug development professionals handling potent enzyme inhibitors like GLS1 Inhibitor-6 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. While a specific Safety Data Sheet (SDS) for a compound designated "this compound" is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for the handling and disposal of similar novel glutaminase inhibitors. This information should be treated as a supplement to, not a replacement for, a substance-specific SDS and your institution's established chemical hygiene plan.
Core Safety and Handling Procedures
When working with this compound, it is crucial to assume the compound is hazardous.[1] Always handle it within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Personal Protective Equipment (PPE) is mandatory and should include safety glasses with side shields, a lab coat, and impervious gloves.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[2]
Quantitative Data Summary for Disposal Considerations
The following table summarizes key quantitative and qualitative considerations for the disposal of a typical potent laboratory inhibitor like this compound, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | Must be between 5.5 and 10.5 for drain disposal consideration (if permissible). | [3] |
| Quantity for Drain Disposal | Generally limited to a few hundred grams or milliliters per day for approved substances. | [3] |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste can be stored. | [4] |
| Acutely Toxic Waste Limit | For "P-listed" (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [4] |
| Container Fill Level | Waste containers should be submitted for pickup when full or after 8 months of initial accumulation, whichever comes first. | [2] |
Experimental Protocols for Disposal
Disposal of Unused Solid (Neat) Compound:
-
Categorization: Treat unused solid this compound as hazardous chemical waste.
-
Packaging: Place the original container with the unused solid into a larger, sealable, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[5][6]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) office.
Disposal of Solutions Containing this compound:
Solutions, such as those in DMSO or cell culture media, must be disposed of as hazardous waste.
-
Segregation: Do not pour solutions containing this compound down the drain.[4] Collect them in a designated, leak-proof, and compatible waste container. It is best practice to segregate halogenated and non-halogenated solvent wastes.[5]
-
Labeling: Clearly label the waste container with the contents, including the name of the inhibitor, the solvent(s), and the approximate concentration.[5]
-
Storage and Disposal: Store the container in a satellite accumulation area and arrange for pickup by your institution's EH&S office.
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual inhibitor.
-
Collection of Rinsate: Collect the initial solvent rinse as hazardous waste in the appropriate labeled container.
-
Secondary Cleaning: After the initial solvent rinse, glassware can typically be washed with soap and water. Empty chemical storage containers should be rinsed with water prior to disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
